molecular formula C7H9BClNO3 B6304247 5-Chloro-2-ethoxypyridine-4-boronic acid CAS No. 1882041-03-3

5-Chloro-2-ethoxypyridine-4-boronic acid

Cat. No.: B6304247
CAS No.: 1882041-03-3
M. Wt: 201.42 g/mol
InChI Key: DMUMNNOZBLLGMV-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C7H9BClNO3 and its molecular weight is 201.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.0364010 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-ethoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUMNNOZBLLGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-ethoxypyridine-4-boronic acid CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Chloro-2-ethoxypyridine-4-boronic acid .

CAS Number: 1882041-03-3 Role: Heterocyclic Building Block / Suzuki-Miyaura Coupling Partner

Executive Summary

This compound is a specialized heterocyclic organoboron reagent used primarily in medicinal chemistry for the installation of the 5-chloro-2-ethoxypyridine moiety via Palladium-catalyzed cross-coupling reactions. This scaffold is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability compared to phenyl isosteres. The presence of the chlorine atom at C5 and the ethoxy group at C2 provides unique electronic tuning, making the C4-position boronic acid a strategic handle for diversifying core structures.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification
ParameterDetail
IUPAC Name (5-Chloro-2-ethoxypyridin-4-yl)boronic acid
CAS Number 1882041-03-3
Molecular Formula C

H

BClNO

Molecular Weight 201.42 g/mol
SMILES CCOC1=NC=C(Cl)C(B(O)O)=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Analysis

The molecule features a pyridine ring substituted at three positions:

  • C2 (Ethoxy): Acts as a hydrogen bond acceptor and increases lipophilicity. The alkoxy group is an electron-donating group (EDG) by resonance, deactivating the ring toward nucleophilic attack at C2 but activating C3/C5 for electrophilic substitution.

  • C4 (Boronic Acid): The reactive center for transmetallation. Boronic acids in this position are susceptible to protodeboronation , particularly under high-temperature basic conditions, due to the electron-deficient nature of the pyridine ring.

  • C5 (Chlorine): An electron-withdrawing group (EWG) that sterically influences the C4 position and modulates the pKa of the pyridine nitrogen.

Synthesis & Manufacturing

Methodology: Directed Ortho-Lithiation (DoM) The most reliable route to this compound utilizes the directing effects of the chlorine atom and the inherent acidity of the C4 proton in the pyridine ring.

Reaction Pathway (Graphviz)

SynthesisRoute SM 5-Chloro-2-ethoxypyridine (Precursor) Inter Lithated Intermediate (4-Li-5-Cl-2-OEt-Py) SM->Inter Deprotonation (C4) LDA LDA / THF (-78°C) LDA->Inter Product 5-Chloro-2-ethoxypyridine- 4-boronic acid Inter->Product Quench & Hydrolysis Borate B(OiPr)3 (Electrophile) Borate->Product Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Product

Caption: Synthesis via Directed Ortho-Lithiation (DoM) targeting the C4 position.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for halogenated pyridine boronic acids.

Reagents:

  • 5-Chloro-2-ethoxypyridine (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

  • Triisopropyl borate (1.5 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the solution of 5-Chloro-2-ethoxypyridine in THF. Slowly add LDA dropwise over 20 minutes, maintaining the internal temperature below -70°C.

    • Mechanism:[2] The C4 proton is the most acidic due to the inductive withdrawal of the adjacent Chlorine (C5) and the Nitrogen (N1). The bulky base (LDA) prevents nucleophilic attack on the ring.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 4-lithio species.

  • Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench the reaction with 1N HCl until pH reaches ~5-6. Do not acidify too strongly (pH < 3) to avoid protodeboronation.

  • Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Acetonitrile/Hexanes if necessary.

Reactivity Profile & Applications

Suzuki-Miyaura Coupling

This reagent is primarily used to form biaryl systems. The presence of the 2-ethoxy group can make the C-B bond slightly more labile than in simple phenylboronic acids; therefore, mild bases are recommended.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM or Pd(PPh
    
    
    
    )
    
    
    (Load: 1-5 mol%)
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (Avoid strong hydroxides if protodeboronation is observed)
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Temperature: 80-90°C.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species Complex1 Pd(II)-Ar-X Pd0->Complex1 Ar-X OxAdd Oxidative Addition (Ar-X) OxAdd->Complex1 Complex2 Pd(II)-Ar-Pyridine Complex1->Complex2 5-Cl-2-OEt-Py-B(OH)2 TransMet Transmetallation (Boronic Acid + Base) TransMet->Complex2 Complex2->Pd0 Biaryl Product RedElim Reductive Elimination (Product Release) RedElim->Pd0

Caption: Catalytic cycle for the coupling of this compound.

Handling & Safety (E-E-A-T)

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5]

Storage Protocol: Boronic acids are prone to dehydration (forming boroxines) and oxidation.

  • Temperature: Store at 2-8°C (Short term) or -20°C (Long term).

  • Atmosphere: Keep under Argon or Nitrogen.

  • Container: Tightly sealed glass vial; avoid prolonged exposure to air.

References

  • Bouillon, A., et al. (2002). Synthesis of Novel Halopyridinylboronic Acids and Esters. Journal of Organic Chemistry, 67(21), 7541-7543.[7] (Foundational methodology for halo-alkoxy-pyridine boronic acids).

Sources

Physicochemical Properties of 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3) represents a strategically valuable heteroaromatic building block in modern drug discovery. Unlike its notoriously unstable 2-pyridyl boronic acid isomers, this C4-boronated derivative exhibits enhanced hydrolytic stability, making it a reliable partner in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive analysis of its physicochemical profile, electronic structure, and optimized handling protocols to maximize yield and suppress common side reactions like protodeboronation and oxidative homocoupling.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (5-Chloro-2-ethoxypyridin-4-yl)boronic acid
CAS Number 1882041-03-3
Molecular Formula C₇H₉BClNO₃
Molecular Weight 201.41 g/mol
SMILES CCOC1=NC=C(Cl)C(B(O)O)=C1
Appearance White to off-white crystalline solid
Electronic Structure & Reactivity Profile

The reactivity of this scaffold is dictated by the interplay between the electron-withdrawing chlorine (C5) and the electron-donating ethoxy group (C2).

  • C4-Boronic Acid Position: Located at the para-position relative to the pyridine nitrogen, the C4-boronyl group is significantly less prone to rapid protodeboronation than C2-isomers. This is because the zwitterionic intermediate required for acid-catalyzed hydrolysis is less energetically favorable at the C4 position.

  • 5-Chloro Substituent (Inductive Effect, -I): The chlorine atom at C5 exerts a strong inductive withdrawal, lowering the pKa of the pyridine nitrogen and increasing the electrophilicity of the ring. This prevents catalyst poisoning by reducing the binding affinity of the pyridine nitrogen to Palladium (Pd) centers.

  • 2-Ethoxy Substituent (Resonance Effect, +R): The alkoxy group provides mesomeric stabilization. While it activates the ring for electrophilic attack, its primary role here is to modulate the solubility (lipophilicity) and sterically shield the nitrogen, further reducing non-productive metal coordination.

ElectronicEffects cluster_stability Stability Profile Core Pyridine Core Nitrogen Pyridine Nitrogen (Potential Catalyst Poison) Core->Nitrogen Basicity Cl 5-Cl Group (-I Effect) Cl->Core Deactivates Ring Increases Acidity Cl->Nitrogen Reduces Basicity (Prevents Pd Binding) OEt 2-OEt Group (+R Effect) OEt->Core Donates e- Density Modulates Solubility Boron 4-B(OH)2 Group (Reactive Site) Boron->Core Suzuki Coupling Site

Figure 1: Electronic influence of substituents on the pyridine core and boronic acid reactivity.

Physicochemical Properties[5][6]

Solid-State & Solution Properties

Accurate physicochemical data is critical for assay development and formulation.

PropertyValue / CharacteristicContext & Implication
Melting Point >180 °C (Decomposes)High lattice energy; typical of boronic acids due to H-bond networks.
Solubility (Water) Low (< 1 mg/mL at pH 7)Requires organic co-solvents (DMSO, DMF) or pH adjustment for aqueous coupling.
Solubility (Organic) High in DMSO, MeOH, THFCompatible with standard cross-coupling solvent systems.
pKa (Boronic Acid) ~8.5 (Estimated)Exists as neutral trigonal planar species at physiological pH; forms tetrahedral boronate anion at pH > 9.
pKa (Pyridine N) ~2.5 - 3.5 (Estimated)Significantly lower than pyridine (5.2) due to 5-Cl electron withdrawal. Unlikely to protonate under basic coupling conditions.
LogP (Calc) ~1.8Moderate lipophilicity; suitable for drug-like scaffolds (Lipinski compliant).
Stability: The Boroxine Equilibrium

Like most boronic acids, this compound exists in an equilibrium with its trimeric anhydride (boroxine) form. This dehydration is reversible.

  • Storage: Store at 2–8°C under inert atmosphere. Long-term exposure to humid air can cause variable stoichiometry (mix of monomer/trimer), affecting precise molarity calculations in synthesis.

  • Recommendation: For analytical precision, pre-activate the material by stirring in the reaction solvent with base for 10 minutes to ensure complete conversion to the reactive monomeric boronate species.

Synthetic Utility: Suzuki-Miyaura Coupling Guide

Mechanistic Considerations

The primary challenge in coupling pyridine boronic acids is protodeboronation (loss of the boron group) and competitive coordination of the pyridine nitrogen to the Pd catalyst.

  • Advantage of this Scaffold: The 5-Cl substituent reduces the basicity of the nitrogen, minimizing catalyst poisoning.

  • Reaction pH: High pH (>10) favors the formation of the active boronate species Ar-B(OH)3- but also accelerates protodeboronation. A buffered system (pH 8-9) or mild base (K3PO4) is often superior to strong bases (NaOH).

Optimized Experimental Protocol

This protocol is designed to maximize conversion while suppressing deboronation.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust against heteroatoms.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/Nitrogen 3 times.[1] Oxygen promotes homocoupling.[2]

  • Solvent Prep: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes before addition.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.

  • Reaction: Heat to 80–90°C.

    • Note: Monitor by LCMS at 1 hour. If protodeboronation is observed (mass = M-B(OH)2 + H), lower temperature to 60°C and switch to a more active catalyst like XPhos Pd G2 .

  • Workup: Dilute with EtOAc, wash with water/brine. The product is likely in the organic phase.

  • Purification: Silica gel chromatography. The 2-ethoxy group aids separation from polar byproducts.

SuzukiWorkflow Start Start: Reagent Prep Degas Degas Solvents & Solids (Remove O2) Start->Degas Mix Mix: Substrate + Base + Cat Solvent: Dioxane/H2O (4:1) Degas->Mix Heat Heat to 80°C Time: 1-4 Hours Mix->Heat Check LCMS Check Heat->Check Success Product Formed Proceed to Workup Check->Success Target Mass Found Fail_Deboron Issue: Protodeboronation (Ar-H observed) Check->Fail_Deboron Mass = M-B(OH)2 Fail_Stall Issue: Reaction Stalled (SM remains) Check->Fail_Stall No Conversion Action_Deboron Retry: Anhydrous Conditions Base: CsF / Solvent: DMF Fail_Deboron->Action_Deboron Action_Stall Retry: Change Catalyst (XPhos or SPhos Pd G2) Fail_Stall->Action_Stall

Figure 2: Decision tree for Suzuki coupling optimization.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.

References

  • ChemScene. (2025). This compound Product Data Sheet. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (General principles of boronic acid stability).
  • Sigma-Aldrich. (2025). Pyridine Boronic Acids: Stability and Handling. Retrieved from

  • BenchChem. (2025). Structure and Applications of Halogenated Pyridine Boronic Acids. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Architectural Mastery in Heteroaryl Synthesis: A Technical Guide to 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift from planar, sp²-heavy molecules toward more complex, three-dimensional architectures, the strategic selection of bifunctional building blocks becomes paramount. 5-Chloro-2-ethoxypyridine-4-boronic acid serves as a master key in this endeavor. By embedding both a reactive boronic acid moiety and an orthogonal chlorine handle within an electron-modulated pyridine core, this compound allows medicinal chemists to rapidly assemble highly functionalized heteroaryl scaffolds.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic causality behind its behavior in cross-coupling reactions, and a self-validating protocol for its application in pharmaceutical synthesis.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic campaign, a rigorous understanding of its molecular architecture is required. The substitution pattern of this specific pyridylboronic acid is not arbitrary; it is designed for precise electronic tuning.

The ethoxy group at the C2 position exerts a strong resonance-donating (+M) effect, which compensates for the electron-withdrawing inductive (-I) effect of the C5 chlorine atom. This push-pull dynamic stabilizes the boronic acid at the C4 position, mitigating the rapid protodeboronation often observed in electron-deficient heteroaryl boronic acids .

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name This compoundCore heteroaryl building block.
CAS Number 1882041-03-3Unique identifier for procurement .
Molecular Formula C₇H₉BClNO₃Confirms stoichiometric mass.
Molecular Weight 201.42 g/mol Low MW ensures final API remains within Rule-of-Five limits.
SMILES CCOC1=CC(=C(C=N1)Cl)B(O)ODefines the exact regiochemistry of substituents.
TPSA 62.58 ŲOptimal polarity for oral bioavailability and membrane permeability.
LogP (Predicted) -0.19Highly hydrophilic, requiring careful aqueous workup.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The primary utility of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. To achieve high yields, one must understand the causality of the catalytic cycle, specifically how the heteroaryl substrate interacts with the metal center and the base .

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).

  • Base Activation: Pyridylboronic acids are notoriously sluggish in transmetalation unless activated. The addition of a base (such as Cs₂CO₃) converts the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex.

  • Transmetalation: The activated boronate transfers its heteroaryl group to the Pd(II) complex. The presence of the C2-ethoxy group on our substrate enhances the nucleophilicity of the ipso-carbon, facilitating this rate-limiting step.

  • Reductive Elimination: The newly formed carbon-carbon bond is forged, releasing the biaryl product and regenerating the Pd(0) catalyst .

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd + Ar-X TransMet Transmetalation (Boron to Pd transfer) OxAdd->TransMet Pd(II) Intermediate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Heteroaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting boronate transmetalation.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain built-in diagnostic checkpoints to identify failure modes (such as catalyst deactivation or protodeboronation) before the reaction is complete. The following methodology details the coupling of this compound with a standard aryl bromide.

Reagent Assembly and Stoichiometry
  • Causality: Pyridylboronic acids undergo competitive protodeboronation (cleavage of the C-B bond by water) at elevated temperatures. To counteract this, a stoichiometric excess (1.5 equivalents) of this compound is utilized.

  • Action: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), this compound (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).

Stringent Degassing
  • Causality: The active Pd(0) species is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes, stalling the catalytic cycle.

  • Action: Suspend the solids in a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three rigorous freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.

Thermal Activation & In-Process Control (IPC)
  • Causality: The reaction requires thermal energy to overcome the activation barrier of transmetalation, but excessive heat accelerates degradation. The IPC step acts as the self-validating mechanism.

  • Action: Heat the reaction to 90°C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Scenario A (Success): Product mass is dominant; starting materials are depleting. Continue heating.

    • Scenario B (Protodeboronation): Boronic acid is consumed, but Aryl Bromide remains intact. Diagnosis: Base concentration is too high or solvent is too aqueous. Correction: Add 0.5 eq more boronic acid and reduce water ratio.

    • Scenario C (Catalyst Death): Both starting materials remain unreacted. Diagnosis: Oxygen ingress or poisoned catalyst. Correction: Re-degas and spike with 0.02 eq Pd catalyst.

Orthogonal Workup
  • Causality: The product contains a basic pyridine nitrogen, which can partition into the aqueous layer if the pH is too low.

  • Action: Cool to room temperature, dilute with EtOAc, and wash with a saturated NaHCO₃ solution to ensure the pyridine nitrogen remains unprotonated, driving the product entirely into the organic phase.

Workflow Prep 1. Reagent Prep Weigh API & Catalyst Degas 2. Degassing Argon Purge (3x) Prep->Degas React 3. Reaction 90°C, IPC Check Degas->React Monitor 4. IPC Validation LC-MS Diagnostics React->Monitor Workup 5. Workup Basic Extraction Monitor->Workup

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Orthogonal Functionalization: The "Chloro" Advantage

The true architectural power of this compound emerges after the initial Suzuki coupling. Because the C-B bond is significantly more reactive than the C-Cl bond under standard Suzuki conditions, the primary coupling occurs exclusively at the C4 position.

This leaves the C5 chlorine atom perfectly intact on the newly formed biaryl scaffold. This residual chlorine acts as an orthogonal handle for late-stage functionalization. Drug development professionals can subject this intermediate to a secondary, more forceful cross-coupling—such as a Buchwald-Hartwig amination using a bulky, electron-rich phosphine ligand (e.g., BrettPhos or XPhos)—to introduce amines, ethers, or additional aryl groups. This sequential, site-selective functionalization is a cornerstone technique for generating highly dense, proprietary chemical space in pharmaceutical hit-to-lead optimization.

References

  • Lennox, A., & Lloyd-Jones, G. "Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry, 2014. Available at:[Link]

  • Batsanov, A. S., et al. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines." ResearchGate, 2005. Available at:[Link]

Technical Safety & Handling Guide: 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth, structured analysis of the safety, handling, and application of 5-Chloro-2-ethoxypyridine-4-boronic acid , a critical building block in medicinal chemistry.

Part 1: Executive Technical Summary

This compound (CAS: 1882041-03-3) is a functionalized heterocyclic organoboron compound primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Its structural uniqueness lies in the 2-ethoxy substituent, which modulates the electronics of the pyridine ring, and the 5-chloro handle, which offers orthogonal reactivity for subsequent functionalization.

This guide moves beyond standard compliance to address the stability challenges inherent to electron-rich pyridine boronic acids, specifically protodeboronation and boroxine (anhydride) formation .

Part 2: Chemical Identity & Physical Properties

The "Fingerprint" of the molecule.

PropertySpecification
Chemical Name This compound
CAS Number 1882041-03-3
Molecular Formula C₇H₉BClNO₃
Molecular Weight 201.42 g/mol
Physical State Solid (Powder)
Color White to off-white
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
SMILES CCOC1=CC(=C(C=N1)Cl)B(O)O
Structural Class Heteroaryl Boronic Acid

Part 3: Hazard Assessment & Safety Framework

Causality-Driven Safety Analysis: Understanding the "Why" behind the GHS codes.

This compound is classified under GHS Category Warning for Irritation.[1] The boronic acid moiety is a Lewis acid, capable of reversible covalent bonding with diols (e.g., carbohydrates on mucous membranes), leading to irritation.

GHS Classification Table[3]
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationLewis acid interaction with epidermal proteins/moisture.
H319 Causes serious eye irritationpH-dependent irritation upon contact with ocular fluid.
H335 May cause respiratory irritationPhysical irritation of mucosal linings by fine dust particulates.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume.[2] (Use local exhaust ventilation).

  • P280: Wear protective gloves/eye protection.[2] (Nitrile gloves >0.11mm recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[2]

Part 4: Critical Handling & Stability Protocols

Expertise & Experience: Preventing Degradation

Unlike simple phenylboronic acids, pyridine boronic acids are prone to specific degradation pathways. The 2-ethoxy group is electron-donating, increasing electron density on the ring. While this stabilizes the C-B bond against some oxidation, it can facilitate protodeboronation under acidic conditions or high temperatures.

Storage Integrity (The "Dry-Cold" Rule)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is a reversible equilibrium driven by heat and removing water.

  • Protocol: Store at 2–8°C in a tightly sealed container.

  • Why: Low temperature slows the kinetics of dehydration and oxidation.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidative deborylation (replacement of B(OH)₂ with OH).

Self-Validating QC Protocol (NMR)

Before committing this reagent to a high-value GMP synthesis, you must validate its purity. Boroxines often appear as broad peaks or shifted baselines.

Standard 1H NMR (DMSO-d6) Expectations:

  • Boronic Acid Protons: Broad singlet around 8.0–9.0 ppm (2H). Note: If this integrates to <2H or is missing, the sample has dehydrated to the boroxine.

  • Pyridine Protons: Two distinct singlets (due to 2,4,5-substitution pattern isolating the H's).

    • H-3 (between Ethoxy and Boron): ~7.0–7.5 ppm.

    • H-6 (adjacent to Nitrogen): ~8.0–8.5 ppm (deshielded).

  • Ethoxy Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

Part 5: Application Workflow (Suzuki-Miyaura Coupling)

Contextualizing the reagent in drug discovery.

The primary utility of this compound is as the nucleophilic partner in Suzuki coupling. The 5-chloro substituent is generally unreactive under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), allowing for chemoselective coupling at the 4-position.

Visualized Catalytic Cycle & Workflow

The following diagram illustrates the standard workflow, highlighting where this specific SDS subject enters the cycle.

SuzukiWorkflow cluster_inputs Reagent Prep cluster_cycle Catalytic Cycle (Pd0/PdII) Boronic 5-Chloro-2-ethoxypyridine- 4-boronic acid (Nucleophile) Base Base Activation (e.g., K2CO3) Boronic->Base Activation to Boronate Species Halide Aryl Halide (R-X) (Electrophile) OxAdd Oxidative Addition (R-Pd-X) Halide->OxAdd Initiation TransMet Transmetalation (Critical Step) Base->TransMet Enters Cycle OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product

Caption: Suzuki-Miyaura workflow showing the entry point of the boronic acid nucleophile into the catalytic cycle.

Part 6: Emergency Response & Disposal

Authoritative protocols for spill and waste management.

Emergency First Aid
  • Inhalation: Move to fresh air. If wheezing characterizes, seek medical attention (respiratory irritation).

  • Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

  • Eye Contact: Flush continuously with water for 15 minutes.[2] The Lewis acidity can cause stinging; isotonic saline is preferred if available.

Ecological & Disposal Considerations

Boron compounds can be phytotoxic in high concentrations.

  • Waste Stream: Segregate into Solid Organic Waste or Halogenated Organic Waste (due to the Chlorine atom).

  • Destruction: High-temperature incineration equipped with scrubbers (to capture HCl and Boron oxides).

  • Do not dispose of via sink/drain.

Part 7: Lifecycle Management Diagram

From Receipt to Disposal: A Logic Flow for Safety.

Lifecycle Receipt Receipt & Log (CAS: 1882041-03-3) QC QC Check (1H NMR) Receipt->QC Storage Storage (2-8°C, Dry) QC->Storage Pass Waste Disposal (Halogenated Waste) QC->Waste Fail (Degraded) Usage Synthesis (Fume Hood) Storage->Usage Usage->Waste

Caption: Operational lifecycle of the reagent ensuring safety and data integrity.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved March 6, 2026, from [Link]

Sources

The Solubility Profile of 5-Chloro-2-ethoxypyridine-4-boronic Acid in Organic Solvents: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, functionalized arylboronic acids are indispensable building blocks, primarily serving as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. 5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3)[1] is a highly specialized derivative whose complex structural features dictate its behavior in solution.

As a Senior Application Scientist, I frequently observe that the solubility profiling of boronic acids is fundamentally mishandled in the laboratory. Standard gravimetric or chromatographic solubility assays often fail because they do not account for the unique thermodynamic instability of the boronic acid moiety. This whitepaper deconstructs the structural causality behind the solubility of this compound, details the mechanistic complications of boroxine formation, and establishes a self-validating experimental protocol for accurate solubility determination.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of this compound, we must first analyze how its distinct functional groups interact with various solvent classes:

  • The Pyridine Core: The nitrogen atom in the heteroaromatic ring is weakly basic and acts as a hydrogen-bond acceptor. This promotes solubility in polar protic solvents (e.g., alcohols) but can lead to poor solubility in strictly non-polar aliphatic hydrocarbons.

  • The 5-Chloro Substituent: This highly electronegative, lipophilic atom withdraws electron density from the ring. It significantly reduces aqueous solubility while enhancing affinity for halogenated organic solvents (e.g., chloroform, dichloromethane).

  • The 2-Ethoxy Group: The addition of an aliphatic ether linkage increases the overall steric bulk and lipophilicity of the molecule. The oxygen atom serves as a weak hydrogen-bond acceptor, moderately improving solubility in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

  • The 4-Boronic Acid Moiety: This is the dominant functional group governing solvation thermodynamics. The

    
     group acts as both a strong hydrogen-bond donor and acceptor. Furthermore, the empty p-orbital on the boron atom acts as a Lewis acid, readily coordinating with the lone pairs of Lewis basic solvents (such as THF, dioxane, and acetone).
    

Mechanistic Complications: The Boroxine Equilibrium

The most critical factor in profiling boronic acids is their inherent propensity to undergo reversible dehydration. Upon heating, or when dissolved in strictly anhydrous organic solvents, three equivalents of this compound will condense to form a cyclic trimeric anhydride known as a boroxine [2][3].

This equilibrium severely complicates solubility measurements. If a researcher uses a traditional static method (like evaporating the solvent to weigh the dissolved solute), the application of heat and vacuum will artificially drive the equilibrium toward the boroxine trimer. This alters the molecular weight of the solute being measured and skews the quantitative data.

Boroxine A 5-Chloro-2-ethoxypyridine- 4-boronic acid (Monomer) B Boroxine Anhydride (Trimer) + 3 H2O A->B Heat / Dehydration B->A Hydrolysis (Aqueous)

Equilibrium dynamics between the boronic acid monomer and its dehydrated boroxine trimer.

Solubility Profile in Organic Solvents

Based on the structural causality outlined above and empirical data from analogous highly-functionalized arylboronic acids[2][3], the solubility of this compound is categorized in Table 1.

Table 1: Estimated Solubility Profile of this compound at 25°C

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding with the

group and pyridine nitrogen.
Polar Aprotic THF, 1,4-Dioxane, AcetoneHigh Lewis acid-base coordination between solvent oxygen lone pairs and the empty p-orbital of Boron.
Halogenated Chloroform, DichloromethaneModerate Favorable dipole-dipole interactions with the 5-chloro and 2-ethoxy substituents.
Ethers Diethyl ether, Dipropyl etherModerate Weak coordination; solubility is limited by the highly polar nature of the boronic acid group.
Non-Polar Hexane, MethylcyclohexaneLow Inability to disrupt the strong intermolecular hydrogen-bonded dimers of the solid crystal lattice.

Experimental Methodology: The Dynamic Method

Because traditional OECD 105 shake-flask methods risk inducing boroxine formation during the analytical workup (filtration, dilution, and evaporation), I mandate the use of the Dynamic (Synthetic) Method for boronic acids[2][3].

This method is a self-validating system: it relies on real-time optical feedback rather than secondary chemical assays. By continuously monitoring the physical state of the mixture in situ, we eliminate the artifacts introduced by sample extraction.

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh a specific mass of this compound and the target organic solvent into a jacketed, transparent glass measuring cell. This creates a biphasic (solid-liquid) mixture of a precisely known mole fraction[2].

  • Dynamic Heating: Seal the cell and heat the mixture at an ultra-slow, strictly controlled rate of 0.3 K/h while utilizing rigorous magnetic stirring[2]. Causality: This slow heating rate ensures the system remains in constant thermodynamic equilibrium, preventing localized superheating that triggers boroxine dehydration.

  • Optical Turbidity Monitoring: Insert a luminance probe (or use an external laser/photodiode setup) to measure the intensity of a light beam crossing the measuring cell[2][3]. As long as solid particles remain, the light will scatter, resulting in high turbidity and low transmitted light intensity.

  • Equilibrium Determination: The solid-liquid equilibrium point is recorded at the exact temperature where the transmitted light intensity reaches its maximum plateau. This signifies the complete disappearance of turbidity and the exact threshold of solubility for that specific mole fraction[2].

Workflow Step1 1. Sample Preparation (Biphasic Mixture) Step2 2. Dynamic Heating (0.3 K/h with stirring) Step1->Step2 Step3 3. Turbidity Monitoring (Luminance Probe) Step2->Step3 Note1 Controlled heating prevents boroxine formation Step2->Note1 Step4 4. Equilibrium Point (Disappearance of Turbidity) Step3->Step4 Note2 Optical detection ensures high precision Step3->Note2

Dynamic method workflow for precise solubility determination using optical luminance probes.

Strategic Solvent Selection for Cross-Coupling

Understanding this solubility profile directly impacts synthetic success. When utilizing this compound in a Suzuki-Miyaura cross-coupling reaction, a biphasic solvent system (e.g., THF/Water or 1,4-Dioxane/Water) is highly recommended. The polar aprotic organic phase easily dissolves the lipophilic pyridine core, while the aqueous phase serves a dual purpose: it dissolves the inorganic base (e.g.,


) and hydrolyzes any inactive boroxine trimers back into the reactive boronic acid monomers[3].

If your specific synthetic pathway requires strictly anhydrous conditions and solubility remains a bottleneck, the boronic acid can be reacted with potassium hydrogen fluoride (


) and subsequently treated with tetrabutylammonium hydroxide to form a tetrabutylammonium trifluoroborate salt . This transformation completely masks the hydrogen-bonding 

group, rendering the compound highly soluble in common organic solvents like dichloromethane and chloroform, while remaining highly active for palladium-catalyzed coupling[4].

References

Sources

The 2-Ethoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its versatile and "privileged" scaffold.[1] Its presence in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) underscores its importance.[2] Pyridine and its derivatives are integral to numerous essential drugs, including the proton pump inhibitor esomeprazole and the kinase inhibitor imatinib.[2] The ring's utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and the relative ease with which it can be functionalized, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2]

Among the vast landscape of pyridine-based compounds, 2-alkoxypyridines, and specifically 2-ethoxypyridine derivatives, have emerged as a particularly fruitful area of research. These scaffolds are not merely passive structural components; they actively contribute to the biological activity of the molecule. The 2-ethoxy group can influence the molecule's conformation, metabolic stability, and lipophilicity, making it a key modulator of pharmacokinetic and pharmacodynamic profiles.[1][3] As a result, 2-ethoxypyridine derivatives have been investigated for a wide spectrum of therapeutic applications, demonstrating anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5][6] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and diverse medicinal applications of this promising chemical class.

Synthetic Strategies: Building the 2-Ethoxypyridine Core

The synthesis of 2-ethoxypyridine derivatives is versatile, often starting from readily available materials like 2-chloropyridine or 2-hydroxypyridine.[7][8] The straightforward and adaptable nature of these synthetic routes allows medicinal chemists to generate diverse libraries of compounds for biological screening.[3][4]

A common synthetic approach involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with an ethoxide source. Subsequent modifications can be made to other positions on the ring to explore structure-activity relationships.

G cluster_synthesis General Synthetic Workflow for 2-Ethoxypyridine Derivatives Start 2-Chloropyridine (Starting Material) Step1 Nucleophilic Substitution (e.g., Sodium Ethoxide) Start->Step1 Intermediate1 2-Ethoxypyridine Step1->Intermediate1 Step2 Ring Functionalization (e.g., Nitration, Halogenation) Intermediate1->Step2 Intermediate2 Substituted 2-Ethoxypyridine Step2->Intermediate2 Step3 Further Derivatization (e.g., Cross-Coupling, Condensation) Intermediate2->Step3 Final Diverse 2-Ethoxypyridine Derivatives Step3->Final

Caption: General workflow for synthesizing 2-ethoxypyridine derivatives.

Experimental Protocol: Synthesis of 2-Ethoxy-4-nitropyridine

This protocol outlines a representative synthesis adapted from general methods for creating functionalized 2-alkoxypyridines.[8]

Objective: To synthesize 2-ethoxy-4-nitropyridine from 2-chloropyridine as a key intermediate for further derivatization.

Materials:

  • 2-Chloropyridine

  • Sodium Ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (15%)

  • Ice

Procedure:

  • Etherification:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in anhydrous ethanol.

    • Add sodium ethoxide portion-wise to the solution. The reaction is exothermic.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-ethoxypyridine. Purify by distillation or column chromatography if necessary.

  • Nitration:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

    • Slowly add the purified 2-ethoxypyridine to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, again monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by slowly adding 15% NaOH solution until the pH is approximately 8-9.

    • The solid precipitate of 2-ethoxy-4-nitropyridine is collected by suction filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

Validation: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 2-ethoxypyridine scaffold is a component of molecules targeting a wide array of diseases. The ease of its structural manipulation has allowed medicinal chemists to develop potent and selective agents.[4]

Anticancer Activity

A significant body of research has focused on 2-alkoxypyridine derivatives as anticancer agents.[4] These compounds have shown promising cytotoxic activity against various human cancer cell lines.

  • 2-Alkoxy-3-cyanopyridines: This subclass has been extensively studied. The introduction of a cyano group at the 3-position often enhances antiproliferative effects. These derivatives have demonstrated efficacy against both drug-susceptible and drug-resistant cell lines.[4] For example, certain 2-methoxypyridine-3-carbonitrile derivatives have shown potent inhibition of liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.[9][10] The structure-activity relationship studies revealed that the nature and position of substituents on an attached aryl ring are critical for activity.[9]

  • Spiro-pyridine Derivatives: Novel spiro-indoline-pyridine hybrids have been developed as potent inhibitors of key cancer-related enzymes like EGFR and VEGFR-2.[11] Compound 7 from one study, a 1′H-spiro-indoline-3,4′-pyridine derivative, exhibited a lower IC₅₀ value against Caco-2 (colon cancer) cells than the standard drug Doxorubicin.[11] This highlights the value of combining the pyridine core with other pharmacologically active moieties.

G cluster_sar Conceptual SAR for Anticancer Activity Core 2-Ethoxypyridine Core Provides basic scaffold and influences ADME properties R1 Position 3 (e.g., -CN, -COOEt) Often enhances potency. Core:f1->R1 Substitution R2 Position 4 (e.g., Aryl, Heteroaryl) Modulates target binding and selectivity. Core:f1->R2 Substitution R3 Position 6 (e.g., Thienyl, Aryl) Can increase cytotoxicity and alter spectrum of activity. Core:f1->R3 Substitution Activity Antiproliferative Activity R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) logic for 2-ethoxypyridine derivatives.

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-indoline-pyridine derivative (Compound 7)Caco-27.83 ± 0.50[11]
Doxorubicin (Reference)Caco-212.49 ± 1.10[11]
2-Methoxy-pyridine-3-carbonitrile (Compound 5d)HepG21-5 (range)[9][10]
2-Methoxy-pyridine-3-carbonitrile (Compound 5h)DU1451-5 (range)[9][10]
Pyridine O-galactoside derivative (Compound 27h)HL-60Most Active[4]
Anticonvulsant and CNS Activities

Several 2-substituted pyridine derivatives have been evaluated for their effects on the central nervous system.[5] A study investigating a series of these compounds found significant anticonvulsant activity against seizures induced by maximal electroshock (MES).[5] Specifically, compounds like 2-(2'-piperazino-ethanoxy)pyridine and 2-(3'-morpholino-2'-hydroxypropyloxy)pyridine were among the most active in the series.[5] This suggests that the nature of the substituent at the 2-position is critical for modulating CNS activity, with ether and propyloxy linkages to cyclic amines showing particular promise.

Antimicrobial and Anti-inflammatory Activities

The versatility of the 2-ethoxypyridine scaffold extends to infectious and inflammatory diseases.

  • Antimicrobial: Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, with many showing inhibitory activity comparable or superior to standard drugs.[12][13] For instance, certain chalcones and pyrimidines derived from a 5-ethylpyridine-2-ethanol core demonstrated good antibacterial action.[12]

  • Anti-inflammatory: Some 2-alkoxy pyridine derivatives have been shown to be potent blockers of histamine-induced contractions, indicating potential as antihistaminic and anti-inflammatory agents.[5] Compounds such as 2-(2'-morpholino-ethanoxy)pyridine exhibited significant blocking activity on guinea pig ileum.[5]

Future Directions and Outlook

The 2-ethoxypyridine scaffold continues to be a captivating starting point for medicinal chemists.[4] Its straightforward synthesis and the diverse biological activities of its derivatives ensure its continued relevance in drug discovery.[4] Future efforts will likely focus on several key areas:

  • Hybrid Molecules: Combining the 2-ethoxypyridine moiety with other known pharmacophores to create hybrid molecules could lead to compounds with dual-action mechanisms or improved potency against resistant targets.[4]

  • Improving Specificity: While many derivatives show potent activity, enhancing their selectivity for specific biological targets over others is crucial for minimizing off-target effects and improving safety profiles.

  • Overcoming Drug Resistance: Developing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in cancer and infectious diseases, remains a high-priority research area.[4]

References

  • Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. Available at: [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Available at: [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed. Available at: [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available at: [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

  • 2-Ethoxypyridine - Chem-Impex. Available at: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1 - ResearchGate. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

  • 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

Sources

Navigating the Boron-Carbon Axis: A Technical Guide to 5-Chloro-2-ethoxypyridine-4-boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern drug discovery and agrochemical development. Specifically, the 5-chloro-2-ethoxypyridine scaffold offers unique electronic and steric properties highly sought after in kinase inhibitors and targeted therapeutics. When functionalizing the C4 position for Suzuki-Miyaura cross-coupling (SMC), chemists must choose between utilizing the free 5-Chloro-2-ethoxypyridine-4-boronic acid or its protected pinacol ester (Bpin) derivative.

This whitepaper provides an in-depth technical analysis of the physicochemical, mechanistic, and operational differences between these two boron species. By understanding the causality behind their reactivity and stability, researchers can make strategically sound, self-validating experimental choices.

Physicochemical Profiling & Structural Analysis

The fundamental difference between the free boronic acid and its pinacol ester lies in the hybridization and steric environment of the boron atom. The free boronic acid possesses an


-hybridized boron with an empty, highly accessible p-orbital. This makes it a strong Lewis acid, prone to hydrogen bonding and trimerization into boroxines.

Conversely, the condensation of the boronic acid with pinacol (2,3-dimethylbutane-2,3-diol) yields a cyclic ester. The steric bulk of the four methyl groups, combined with the electron donation from the oxygen atoms, partially shields the empty p-orbital. This structural shift drastically alters the molecule's macroscopic properties, as summarized below[1][2].

Table 1: Physicochemical Comparison
PropertyThis compoundPinacol Ester Derivative (Bpin)
CAS Number 1882041-03-3[1]2121513-05-9[2]
Molecular Formula C₇H₉BClNO₃C₁₃H₁₉BClNO₃
Molecular Weight 201.42 g/mol 283.56 g/mol
Physical State Crystalline Solid / PowderSolid / Viscous Oil
Silica Gel Affinity High (Streaking, irreversible binding)[3]Low-Moderate (Elutes cleanly)[3]
Protodeboronation Risk High (Particularly under basic/thermal stress)[4]Low (Sterically protected)[5]
Reactivity in SMC High (Rapid transmetalation)[6]Moderate (Requires hydrolysis/activation)

Mechanistic Divergence in Cross-Coupling

The choice between a boronic acid and a pinacol ester is ultimately a trade-off between reactivity and stability .

In Suzuki-Miyaura cross-coupling, the active transmetalating species is generally accepted to be the electron-rich,


-hybridized boronate complex 

. Because the free this compound has an exposed p-orbital, it rapidly coordinates with aqueous base (e.g.,

or

) to form this active complex, leading to highly efficient transmetalation with the Pd(II) center[6].

However, heteroaryl boronic acids—particularly pyridyl systems—are notoriously susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond)[4]. The electron-deficient nature of the pyridine ring, exacerbated by the inductive electron-withdrawing effect of the 5-chloro substituent, stabilizes the transient carbanion formed during C-B cleavage.

The Bpin ester mitigates this degradation. The bulky pinacolato ligand prevents rapid coordination of water or base. For the Bpin ester to undergo transmetalation, it must either undergo slow in situ hydrolysis back to the free boronic acid or undergo direct, but significantly slower, activation by the base[5]. This acts as a "slow-release" mechanism, maintaining a low, steady-state concentration of the active boronic acid, thereby outcompeting the protodeboronation pathway.

G BA 5-Chloro-2-ethoxypyridine- 4-boronic acid Base Aqueous Base (OH-) BA->Base Rapid Activation Bpin Pinacol Ester Derivative Bpin->Base Direct Activation (Slower) Hydrolysis Slow Hydrolysis (Requires H2O/Heat) Bpin->Hydrolysis Rate-Limiting Step Boronate Active Boronate Complex [R-B(OH)3]- Base->Boronate Hydrolysis->BA Deprotection Pd Pd(II) Catalyst Transmetalation Boronate->Pd Fast Transfer Product Cross-Coupled Product Pd->Product

Mechanistic divergence in transmetalation pathways between boronic acids and pinacol esters.

Stability, Storage, and Purification Dynamics

The exposed p-orbital and hydroxyl groups of the free boronic acid cause intense hydrogen bonding with the silanol groups on normal-phase silica gel. This results in severe streaking during Thin Layer Chromatography (TLC) and massive yield losses during flash column chromatography due to over-adsorption[3]. Consequently, the free acid is typically used crude or purified via recrystallization.

The pinacol ester masks these hydrogen-bond donors, allowing the molecule to behave like a standard lipophilic organic compound. It can be easily monitored via TLC and purified via standard flash chromatography[5]. However, chemists must exercise caution: the formation of the Bpin ester is intrinsically reversible. Prolonged exposure to the acidic environment of standard silica gel can induce hydrolysis back to the free acid and pinacol[5]. To prevent this, rapid filtration or the use of boric acid-impregnated silica is highly recommended[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each operational step.

Protocol A: High-Throughput Suzuki-Miyaura Coupling (Using Free Boronic Acid)

Objective: Maximize the transmetalation rate to outpace the thermal protodeboronation of the pyridyl core.

  • Catalyst Selection: Utilize a highly active pre-catalyst such as Pd(dppf)Cl₂ (5 mol%) to accelerate the oxidative addition and transmetalation steps.

  • Solvent System: Suspend the aryl halide (1.0 equiv) and this compound (1.2 equiv) in a biphasic mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the active boronate complex.

  • Base Activation: Add K₃PO₄ (3.0 equiv). Causality: K₃PO₄ provides sufficient basicity to form the boronate without causing aggressive degradation of the ethoxy group.

  • Thermal Control: Heat to 80°C for 2-4 hours. Do not exceed 90°C, as the rate of protodeboronation increases exponentially at higher temperatures[4].

  • Validation: Monitor via LC-MS. The rapid disappearance of the boronic acid mass (

    
     202 
    
    
    
    ) alongside the appearance of the product mass validates the catalytic cycle.
Protocol B: Synthesis and Purification of the Pinacol Ester

Objective: Convert the unstable boronic acid into the robust Bpin ester for long-term storage or multi-step orthogonal synthesis.

  • Esterification: In an oven-dried flask, dissolve this compound (1.0 equiv) and Pinacol (1.2 equiv) in anhydrous THF.

  • Equilibrium Shift: Add anhydrous MgSO₄ (3.0 equiv). Causality: Esterification releases water. MgSO₄ acts as a desiccant, driving the thermodynamic equilibrium entirely toward the Bpin product.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Filter the suspension to remove the hydrated MgSO₄ salts. Concentrate the filtrate under reduced pressure. Pass the crude oil rapidly through a short pad of silica gel (eluting with Hexane/EtOAc 9:1). Causality: A rapid silica plug removes excess pinacol while minimizing the contact time with acidic silanol groups, preventing reversible hydrolysis[3][5].

  • Validation: ¹H NMR (CDCl₃) will reveal a sharp 12H singlet at ~1.35 ppm, confirming the symmetric incorporation of the pinacolato ligand.

W Start Boronic Acid Starting Material Rxn Pinacol + MgSO4 in THF (RT, 12h) Start->Rxn Esterification Filter Filter Salts & Concentrate Rxn->Filter Workup Purify Silica Plug (Hexane/EtOAc) Filter->Purify Crude Oil Pure Pure Bpin Ester (Stable for Storage) Purify->Pure Elution

Self-validating workflow for the synthesis and purification of the pinacol ester derivative.

Strategic Selection Guide

Choosing between the two reagents dictates the trajectory of the synthetic campaign:

  • Select the Free Boronic Acid (CAS 1882041-03-3) when the immediate next step is a Suzuki-Miyaura coupling, particularly with highly unreactive aryl chlorides that demand maximum nucleophilicity from the boron species[6]. It is the most atom-economical choice for linear, short-step syntheses.

  • Select the Pinacol Ester (CAS 2121513-05-9) when the synthetic route requires orthogonal reactions (e.g., modifying the ethoxy group or conducting chemistry elsewhere on the molecule) prior to the cross-coupling event. The Bpin ester is also mandatory if the reagent must be stored for extended periods (>1 month) or purified to analytical grade via chromatography[5].

References

  • ChemScene. 1882041-03-3 | this compound.
  • Boroncore. 2121513-05-9 | this compound pinacol ester.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
  • PMC (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. Comparison of reactivity of different boron reagents.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.
  • PMC (NIH). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron.

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Methodological & Application

Application Note: Advanced Synthesis of Heteroaryl Scaffolds Using 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Molecular Design

In modern drug discovery, the modular assembly of complex biaryl and heterobiaryl scaffolds relies heavily on the Suzuki-Miyaura cross-coupling reaction. 5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3) has emerged as a highly versatile, dual-functionalized building block for these applications[1].

From a molecular design perspective, this reagent offers two distinct advantages:

  • Pharmacophore Enhancement: The 2-ethoxy group acts as an electron-donating moiety, increasing the electron density of the pyridine ring. This improves both the solubility profile and the hydrogen-bonding capacity of the resulting scaffold.

  • Orthogonal Reactivity: The 5-chloro substituent provides a robust synthetic handle. Following the primary Suzuki coupling at the C4 position, the C5-Cl bond remains intact, allowing for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling) using highly active palladium catalysts.

Mechanistic Insights: Overcoming the Transmetalation Bottleneck

While structurally advantageous, coupling heteroaryl boronic acids—particularly substituted pyridines—presents significant mechanistic challenges (2)[2]. As a Senior Application Scientist, it is critical to understand the causality behind reaction failures to design a successful protocol.

The Causality of Protodeboronation vs. Transmetalation

The fundamental bottleneck when using this compound is the severe steric hindrance caused by the 5-chloro group, which sits directly ortho to the C4-boronic acid.

During the catalytic cycle, the transmetalation step requires the transfer of the heteroaryl group from the boronate complex to the Palladium(II) center. The steric bulk of the ortho-chloro group severely impedes this transfer (3)[3].

Simultaneously, pyridine boronic acids are inherently susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond (4)[4]. If transmetalation is slow, the competing protodeboronation pathway dominates, destroying the starting material. Therefore, selecting a highly active, sterically demanding phosphine ligand (such as XPhos) is not merely an optimization—it is a mechanistic necessity to accelerate transmetalation and outcompete degradation.

Catalytic Workflow & Logical Relationships

The diagram below maps the Suzuki-Miyaura catalytic cycle, specifically highlighting the logical divergence between successful product formation and the deleterious protodeboronation pathway driven by steric hindrance.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation (Rate-Limiting) Steric Block by 5-Cl PdII->TransMet Base PdII_Biaryl Pd(II) Biaryl [Ar-Pd-Py] TransMet->PdII_Biaryl Fast with XPhos RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Heteroaryl Product RedElim->Product SideRxn Protodeboronation (Hydrolytic Cleavage) BoronicAcid 5-Chloro-2-ethoxypyridine- 4-boronic acid BoronicAcid->TransMet BoronicAcid->SideRxn Slow Transmetalation / Excess H2O

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation risk.

Quantitative Data: Reaction Optimization

To demonstrate the causality of catalyst selection, the following table summarizes the quantitative optimization data for coupling this compound with a standard aryl bromide.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH901815%Massive protodeboronation; slow transmetalation.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O (5:1)901245%Moderate conversion; some homocoupling observed.
SPhos Pd G3 (2 mol%)Cs2CO3Toluene/H2O (10:1)80682%Good yield; bulky ligand accelerates transmetalation.
XPhos Pd G3 (2 mol%) K3PO4 Dioxane/H2O (10:1) 80 4 91% Optimal profile; protodeboronation entirely suppressed.

Data Interpretation: The transition from a first-generation catalyst (Pd(PPh3)4) to a third-generation Buchwald precatalyst (XPhos Pd G3) shifts the rate-determining step, allowing transmetalation to occur faster than hydrolytic cleavage.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology. Each step includes a physical or analytical checkpoint to ensure the system is behaving as mechanistically intended.

Materials Required:
  • Aryl Halide (Limiting Reagent): 1.0 mmol

  • This compound: 1.5 mmol (1.5 equiv)

  • XPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)

  • Potassium Phosphate (K3PO4): 3.0 mmol (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / HPLC-grade H2O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Atmospheric Control

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G3, and K3PO4.

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.

  • Causality: Oxygen rapidly quenches the active Pd(0) species, leading to oxidative homocoupling of the boronic acid.

  • Validation Checkpoint: The solid mixture should remain a pale, off-white/yellow color. A shift to dark grey/black indicates premature catalyst decomposition (Pd black formation).

Step 2: Solvent Introduction & Activation

  • Syringe in 5.0 mL of degassed 1,4-Dioxane, followed by 0.5 mL of degassed H2O.

  • Causality: A strictly controlled stoichiometric amount of water is required to form the reactive trihydroxyboronate intermediate. Excess water will drive the protodeboronation side-reaction.

  • Stir the mixture at room temperature for 5 minutes.

  • Validation Checkpoint: The solution will transition to a homogeneous golden-yellow hue, confirming the base-mediated activation of the G3 precatalyst into the active Pd(0) species.

Step 3: Thermal Coupling & Reaction Monitoring

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Validation Checkpoint (Analytical): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Consumption of the aryl halide mass and appearance of the product mass.

    • Failure Indicator: Appearance of an m/z peak at 157.0 (corresponding to 5-chloro-2-ethoxypyridine). This indicates protodeboronation is occurring, signaling that either the solvent was not properly degassed or the water ratio was too high.

Step 4: Work-up and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium particulates and inorganic salts.

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards in this application note:

  • ChemScene Product Data: this compound (CAS 1882041-03-3). ChemScene. 1

  • National Institutes of Health (PMC): A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 2

  • Chemical Society Reviews (RSC): Selection of boron reagents for Suzuki–Miyaura coupling. 4

  • Journal of the American Chemical Society (ACS): Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. 3

Sources

Optimization of Suzuki-Miyaura Coupling for Labile Heterocyclic Boronic Acids: Focusing on 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Mechanistic Insight

The coupling of 5-Chloro-2-ethoxypyridine-4-boronic acid presents a dichotomy of challenges that often leads to low yields in standard "tetrakis" (Pd(PPh₃)₄) conditions. To successfully couple this substrate, one must understand the competing forces at play on the pyridine ring.

The Substrate Profile[1][2][3][4]
  • Electronic Push-Pull: The pyridine ring is electron-deficient by nature. However, the 2-ethoxy group acts as a

    
    -donor (mesomeric effect), increasing electron density at the C3 and C5 positions. Conversely, the 5-chloro group  is electron-withdrawing (inductive). This "push-pull" electronic state creates a specific vulnerability to protodeboronation .
    
  • Steric Hindrance (The Critical Factor): The Chlorine atom at C5 is ortho to the Boronic Acid at C4. This steric bulk significantly retards the transmetallation step in the catalytic cycle. If transmetallation is slow, the boronic acid spends more time exposed to the base in the aqueous phase, increasing the probability of hydrolytic C-B bond cleavage (protodeboronation) before the productive coupling can occur.

The Solution: Ligand-Accelerated Catalysis

Standard phosphines (PPh₃, dppf) often lack the steric bulk and electron-richness required to force oxidative addition and facilitate transmetallation in crowded environments.

The protocol below prioritizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands):

  • XPhos / SPhos: These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition. Crucially, they create a pocket that protects the active Pd center, stabilizing it against the ortho-chloro substituent.

  • Rapid Activation: We utilize G3/G4 Precatalysts to ensure immediate generation of the active Pd(0) species even at lower temperatures, minimizing the thermal window for substrate decomposition.

Decision Matrix & Workflow

The following decision tree outlines the logical flow for selecting the optimal condition based on the coupling partner (Aryl Halide).

CouplingWorkflow Start Substrate: 5-Cl-2-OEt-Py-4-B(OH)2 Partner Analyze Coupling Partner (Ar-X) Start->Partner Easy Unactivated Aryl Bromides/Iodides (No ortho subs) Partner->Easy Sterically Open Hard Aryl Chlorides, Ortho-Subs, or Electron-Rich Aryl Halides Partner->Hard Sterically Hindered / Chlorides MethodA Method A: Robust Standard Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Easy->MethodA MethodB Method B: High-Activity (Steric) XPhos Pd G3 / K3PO4 / THF:H2O Hard->MethodB Check Check Conversion (LCMS) MethodA->Check MethodB->Check Success Isolate Product Check->Success >80% Conv. Fail Low Yield / Protodeboronation? Check->Fail <50% Conv. Rescue Method C: Anhydrous Rescue SPhos Pd G3 / Anhydrous Toluene Fail->Rescue Switch to Anhydrous

Figure 1: Decision matrix for coupling this compound. Select Method B for most drug-discovery applications involving complex aryl halides.

Detailed Experimental Protocols

Method A: The "Robust" Protocol (Standard)

Best for: Coupling with simple aryl bromides or iodides where cost is a factor.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol) and Boronic Acid (1.5 mmol, 302 mg).

  • Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Heat to 80 °C for 4–12 hours.

  • Checkpoint: Monitor by LCMS. If protodeboronation (mass = 157.6 for 5-Cl-2-OEt-Py) is observed >20%, switch to Method B.

Method B: The "High-Performance" Protocol (Recommended)

Best for: Aryl chlorides, ortho-substituted partners, and preventing protodeboronation via rapid turnover.

Rationale: The XPhos Pd G3 precatalyst activates rapidly at room temperature or mild heat.[3] The bulky XPhos ligand protects the Pd center from the 5-chloro substituent on the pyridine, facilitating the difficult transmetallation step.

ComponentRoleSpecification
Precatalyst Pd Source & LigandXPhos Pd G3 (2–4 mol%)
Base ActivatorK₃PO₃ (0.5 M in H₂O) or Solid K₃PO₄
Solvent MediumTHF or n-Butanol
Temperature Energy Input40 °C – 60 °C (Keep mild)

Step-by-Step:

  • Weighing: To a vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv)

    • This compound (1.3 equiv)

    • XPhos Pd G3 (0.02 – 0.04 equiv)

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add anhydrous THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).

    • Note: If the aryl halide is water-sensitive, use solid K₃PO₄ and add 2 drops of water to the THF to solubilize the base slightly without creating a full biphasic bulk layer.

  • Reaction: Stir vigorously at 45 °C .

    • Why 45 °C? Higher temperatures (>80 °C) accelerate the hydrolysis of the C-B bond faster than the cross-coupling in this specific substrate.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Method C: The "Rescue" Protocol (Anhydrous)

Best for: Substrates that suffer immediate protodeboronation in aqueous base.

If Methods A/B fail due to loss of the boronic acid, eliminate water entirely.

  • System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) .

  • Base: Anhydrous K₃PO₄ (finely ground, 3.0 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Temp: 90 °C.

  • Critical Step: The boronic acid must be dry. Azeotrope the boronic acid with toluene before use if it has been stored in humid conditions.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Protodeboronation (Product mass - B(OH)2 + H)Base is too strong or Temp too high.1. Switch from Carbonate to Phosphate.2. Lower Temp to 40°C.3. Use Method B (Faster catalyst).
Homocoupling of Boronic Acid Oxygen presence.1. Rigorous degassing (Sparge 15 min).2. Use Argon instead of Nitrogen (heavier, blankets better).
No Reaction (SM Recovery) Steric clash (5-Cl group).1. Switch to SPhos or XPhos (Method B).2. Avoid Pd(PPh3)4 completely.
Ether Cleavage (Loss of Et group)Acidic workup or Lewis Acid.1. Ensure workup is neutral/basic.2. Do not use Lewis Acid additives.

Mechanistic Visualization

The following diagram illustrates the specific steric clash during the transmetallation step that makes this substrate difficult, and how the XPhos ligand overcomes it.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X TransMet_Slow Transmetallation (SLOW due to 5-Cl Sterics) OxAdd->TransMet_Slow + Boronate Substrate 5-Cl-2-OEt-Py-Boronic Acid Substrate->TransMet_Slow Hydrolysis Side Reaction: Protodeboronation TransMet_Slow->Hydrolysis If too slow (H2O/Base attack) RedElim Reductive Elimination (Product Formation) TransMet_Slow->RedElim L = XPhos (Accelerates Step) RedElim->Pd0

Figure 2: The critical bottleneck is the transmetallation step. The 5-Cl steric bulk slows this down, allowing protodeboronation to compete. Bulky ligands (XPhos) accelerate transmetallation, favoring the productive path.

References

  • Buchwald Precatalysts: Biscoe, M. R.; et al.[4] "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." J. Am. Chem. Soc.[5]2008 , 130, 6686. Link

  • Coupling of Heteroaryl Boronic Acids: Billingsley, K.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids." J. Am. Chem. Soc.[5]2007 , 129, 3358. Link

  • Protodeboronation Mechanisms: Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[5]2016 , 138, 9145. Link

  • Steric Hindrance Management: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Arylboronic Acids." Acc.[6] Chem. Res.2008 , 41, 1461. Link

Sources

Application Note: Advanced C-H Activation and Orthogonal Functionalization of 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

The functionalization of highly substituted nitrogenous heterocycles is a cornerstone of modern drug discovery, given that nearly 60% of FDA-approved small-molecule drugs contain a nitrogen heterocycle 1[1]. 5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3) represents a high-value, multi-functional building block. It possesses four distinct reactive vectors: a C-Cl bond, a C-B(OH)₂ bond, an ethoxy ether, and two unactivated C-H bonds at the C-3 and C-6 positions.

Directing transition-metal-catalyzed C-H activation on this scaffold presents a profound chemoselectivity challenge. Traditional undirected C-H functionalization often yields intractable mixtures or fails entirely due to the electron-deficient nature of the pyridine ring 2[2]. Furthermore, the C-4 boronic acid is highly susceptible to premature transmetalation (Suzuki-Miyaura pathway) or protodeboronation under standard catalytic conditions.

To overcome this, we detail a validated, three-stage workflow:

  • Sp³-Hybridization Masking: Transient protection of the C-4 boronic acid as an N-methyliminodiacetic acid (MIDA) boronate.

  • Boryl-Directed C-H Activation: Leveraging a Lewis-acidic (PBP)Ir pincer complex to pre-coordinate the pyridine nitrogen, driving exclusive C-H oxidative addition at the sterically hindered C-6 position 3[3].

  • Orthogonal Cross-Coupling: Exploiting the differential reactivity between the newly installed sp² C-6 Bpin and the masked sp³ C-4 MIDA boronate.

Mechanistic Causality & Site Selectivity

The choice of catalyst is dictated by the steric and electronic topography of the substrate. The C-3 position is heavily shielded by the adjacent C-2 ethoxy and C-4 boronic acid groups. While the C-6 position is more accessible, it is located ortho to the Lewis-basic pyridine nitrogen, a site typically avoided by standard Ir/dtbpy borylation systems due to lone-pair repulsion.

By utilizing a diarylboryl/bis(phosphine) PBP pincer complex of Iridium, we invert this bias. The three-coordinate, Ir-bound boron in the catalyst retains potent Lewis acidity, coordinating directly to the pyridine nitrogen. This pre-coordination forces the Iridium center into proximity with the C-6 C-H bond, facilitating a rapid, concerted oxidative addition that bypasses standard steric constraints 4[4]. The thermodynamic preference for M–C over M–N isomer formation heavily favors this C-6 activation pathway .

Mechanism Substrate 5-Chloro-2-ethoxy- pyridine-4-boronic acid Coordination Lewis Acid-Base Coordination (N to B) Substrate->Coordination (PBP)Ir Catalyst OxAddition Directed C-H Oxidative Addition (C-6) Coordination->OxAddition Ir insertion RedElimination Reductive Elimination (C-Bpin Formation) OxAddition->RedElimination B2pin2 Product C-6 Functionalized Pyridine Scaffold RedElimination->Product

Figure 1: Boryl-directed Ir-catalyzed C-H activation pathway targeting the C-6 position.

Quantitative Optimization Data

The necessity of the boryl-directed approach is highlighted by the optimization data below. Standard undirected catalysts fail to achieve meaningful conversion or regioselectivity due to the deactivated nature of the pyridine ring.

Table 1: Optimization of C-6 C-H Borylation on MIDA-Protected Substrate

EntryCatalyst SystemDirecting StrategyTemp (°C)Conversion (%)Regioselectivity (C-6 : C-3)
1[Ir(OMe)(cod)]₂ / dtbpyNone (Undirected)8018%1.2 : 1
2[Ir(OMe)(cod)]₂ / tmphenNone (Undirected)8024%2.5 : 1
3(PBP)Ir(CO) Boryl-Directed 80 >95% >99 : 1
4(PBP)Rh(CO)Boryl-Directed10072%>99 : 1

Experimental Workflow & Validated Protocols

Workflow Step1 Step 1: Boronic Acid Protection MIDA Boronate Formation (Prevents transmetalation) Step2 Step 2: Regioselective C-H Activation Ir-Catalyzed C-6 Borylation (Directed by Pyridine N) Step1->Step2 Step3 Step 3: Orthogonal Cross-Coupling Chemoselective Suzuki at C-6 Bpin (Leaves C-4 MIDA intact) Step2->Step3 Step4 Step 4: Deprotection & Diversification MIDA Hydrolysis & Second Suzuki at C-4 Step3->Step4

Figure 2: Step-by-step workflow for the orthogonal functionalization of the pyridine scaffold.

Protocol 1: Boronic Acid Masking (MIDA Boronate Synthesis)

Causality: The free boronic acid at C-4 is prone to protodeboronation at elevated temperatures and will poison the Ir-catalyst via transmetalation. Conversion to the MIDA boronate rehybridizes the boron from sp² to sp³, rendering it catalytically inert.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, add this compound (10.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (MIDA) (12.0 mmol, 1.2 equiv).

  • Solvent Addition: Suspend the reagents in a 1:1 mixture of Toluene and DMSO (100 mL total).

  • Reflux: Heat the mixture to 110 °C under vigorous stirring for 12 hours, continuously removing water via the Dean-Stark trap.

  • Workup: Cool to room temperature, concentrate the toluene under reduced pressure, and pour the crude DMSO solution into rapidly stirring ice water (200 mL). Filter the resulting precipitate and wash with cold water and diethyl ether.

  • Self-Validation Check: Analyze the isolated solid via ¹¹B NMR. A complete shift from ~30 ppm (characteristic of the free sp² boronic acid) to ~12 ppm confirms quantitative sp³ MIDA protection.

Protocol 2: Boryl-Directed Ir-Catalyzed C-6 C-H Borylation

Causality: The (PBP)Ir(CO) catalyst utilizes its Lewis acidic boron to anchor onto the pyridine nitrogen. This proximity effect overrides the natural steric hindrance of the C-5 chloro group, driving exclusive oxidative addition at C-6.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with the MIDA-protected pyridine from Protocol 1 (5.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (7.5 mmol, 1.5 equiv), and (PBP)Ir(CO) catalyst (0.25 mmol, 5 mol%).

  • Reaction: Add anhydrous cyclopentyl methyl ether (CPME) (25 mL). Seal the flask, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Workup: Cool the reaction, quench by exposing to air, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: Perform LC-MS and ¹H NMR. The mass spectrum must show an [M+H]⁺ shift of +126 Da. The ¹H NMR must show the complete disappearance of the C-6 proton singlet (originally at ~8.1 ppm), while the C-3 proton singlet (~7.2 ppm) remains unperturbed.

Protocol 3: Chemoselective Orthogonal Suzuki-Miyaura Coupling

Causality: The newly installed C-6 Bpin is sp²-hybridized and highly active toward Pd-catalyzed transmetalation. The C-4 MIDA boronate remains sp³-hybridized and is completely inert under mild, aqueous basic conditions, allowing for perfect site-selective arylation.

  • Reaction Setup: In a vial, combine the C-6 Bpin/C-4 MIDA bis-boron intermediate (2.0 mmol, 1.0 equiv), an aryl bromide (2.2 mmol, 1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 mmol, 5 mol%), and K₃PO₄ (6.0 mmol, 3.0 equiv).

  • Solvent & Heating: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Stir at 60 °C for 8 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

  • Self-Validation Check: ¹¹B NMR must show the disappearance of the ~30 ppm Bpin signal, while the ~12 ppm MIDA signal persists, confirming the C-4 handle remains intact for subsequent deprotection (using 1M NaOH) and a secondary coupling sequence.

References

  • Title: C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh Source: Journal of the American Chemical Society (via NIH PMC) URL: 3

  • Title: Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL: 2

  • Title: Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit Source: Chemical Science (RSC Publishing) URL:

  • Title: C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh Source: Journal of the American Chemical Society (ACS Publications) URL: 1

  • Title: C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh Source: ResearchGate URL: 4

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Application Note: Ligand Selection and Protocol Optimization for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone of pharmaceutical synthesis and drug development. However, highly functionalized substrates such as 5-chloro-2-ethoxypyridine-4-boronic acid present a multifaceted synthetic challenge. Researchers frequently encounter high rates of protodeboronation, severe steric hindrance, and catalyst poisoning.

This application note delineates the mechanistic causality behind ligand selection for this specific substrate, demonstrating why bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are mandatory. Furthermore, we provide a self-validating, step-by-step protocol designed to ensure high-fidelity carbon-carbon bond formation while suppressing competing degradation pathways.

Substrate Profiling & Mechanistic Challenges

Understanding the intrinsic reactivity of 1 is critical before initiating any coupling campaign. When subjected to first-generation Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, aqueous heating), the reaction typically fails, returning predominantly the protodeboronated byproduct. This failure is driven by four competing factors:

  • Protodeboronation vs. Transmetalation: Heteroaryl boronic acids are intrinsically prone to base-mediated C-B bond cleavage 2. If transmetalation is slow, the boronic acid remains in the basic aqueous medium and decomposes.

  • Steric Hindrance: The chlorine atom at the C5 position is ortho to the boronic acid at C4. This steric bulk severely retards the transmetalation step, giving the protodeboronation pathway a kinetic advantage.

  • Catalyst Poisoning: The Lewis basic pyridine nitrogen (located para to the boronic acid) can coordinate to the palladium center in an intermolecular fashion, forming off-cycle, inactive Pd-complexes 3.

  • Chemoselectivity: The C-Cl bond is a potential electrophile. The catalyst must selectively undergo oxidative addition with the partner aryl halide (preferably an aryl bromide or iodide) without inserting into the substrate's native C-Cl bond, which would trigger oligomerization.

Ligand Selection Rationale: The Causality

To overcome these barriers, the catalytic cycle must be drastically accelerated—specifically the transmetalation and reductive elimination steps—to outpace the hydrolytic degradation of the boronic acid.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd BaseEx Base Exchange (Ar-Pd-OH) OxAdd->BaseEx Base Addition TransMet Transmetalation (Heteroaryl-B(OH)2) BaseEx->TransMet Boronic Acid RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Bulky L promotes ProtoDebor Protodeboronation (Side Reaction) TransMet->ProtoDebor Slow Transmetalation RedElim->Pd0 Product Release

Suzuki-Miyaura cycle highlighting transmetalation vs. protodeboronation pathways.

The Buchwald Solution

Dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are specifically engineered to resolve these kinetic bottlenecks 4.

  • Electronic Enrichment: The dicyclohexylphosphine moiety is highly electron-donating, accelerating the initial oxidative addition of the partner aryl halide.

  • Steric Shielding: The massive triisopropylbiphenyl backbone forces the palladium center into a highly reactive monoligated state (L-Pd(0)). This low coordination number is crucial for accommodating the sterically hindered ortho-chloro boronic acid during transmetalation. Furthermore, the sheer size of the ligand creates a protective steric shield, preventing the pyridine nitrogen of the substrate from coordinating to the Pd center.

  • Precatalyst Technology: Utilizing XPhos Pd G3 (third-generation precatalyst) ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature. This allows the reaction to proceed under milder conditions, suppressing temperature-dependent protodeboronation.

LigandDesign Ligand Buchwald Ligand (e.g., XPhos) Steric High Steric Bulk Ligand->Steric Electronic Electron-Rich (Dialkylphosphine) Ligand->Electronic Prevents Prevents Pd-N Coordination Steric->Prevents AccelRE Accelerates Reductive Elimination Steric->AccelRE AccelOA Accelerates Oxidative Addition Electronic->AccelOA

Impact of Buchwald ligand structural features on Suzuki-Miyaura coupling kinetics.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the optimization landscape when coupling this compound with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole). Standardized conditions: 1.2 equiv boronic acid, 2.0 equiv K₃PO₄, 1,4-Dioxane/H₂O (4:1), 60 °C, 2 hours.

Catalyst System (5 mol%)Ligand ClassTarget Biaryl Yield (%)Protodeboronation (%)Unreacted Aryl Bromide (%)
Pd(PPh₃)₄Tetrakis (Monodentate)12%85%80%
Pd(dppf)Cl₂Bidentate Phosphine34%60%55%
SPhos Pd G3Buchwald (Dialkylbiaryl)78%15%<5%
XPhos Pd G3 Buchwald (Dialkylbiaryl) 94% <5% 0%

Note: XPhos outperforms SPhos due to the increased steric bulk of the triisopropyl groups, which better accommodates the ortho-chloro substituent during the critical reductive elimination step.

Detailed Experimental Protocol: Self-Validating Workflow

This protocol utilizes XPhos Pd G3 to couple this compound with a generic aryl bromide. The procedure includes built-in validation checkpoints to ensure reproducibility and track reaction fidelity.

Materials
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • HPLC-grade Water (degassed, 1.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere) In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.

  • Causality Check: Solid K₃PO₄ is preferred over K₂CO₃ or NaOH. It provides an optimal pH balance, facilitating the necessary base exchange on the Pd center without aggressively accelerating the hydrolytic protodeboronation of the boronic acid in the bulk solution.

Step 2: Solvent Addition & Degassing Add 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 5 minutes.

  • Validation Checkpoint 1: Oxygen must be rigorously excluded. Dialkylbiaryl phosphines like XPhos are highly electron-rich and prone to oxidation into phosphine oxides. Oxidation will immediately arrest the catalytic cycle and result in unreacted starting material.

Step 3: Reaction Execution Seal the vial with a Teflon-lined cap and heat to 60 °C in a pre-heated reaction block with vigorous stirring (1000 rpm).

  • Causality Check: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where base exchange and transmetalation frequently occur.

Step 4: Monitoring (Self-Validation Checkpoint 2) After 60 minutes, halt stirring, allow phase separation, and sample 10 µL of the upper organic layer. Analyze via LC-MS.

  • Expected Outcome: You should observe the disappearance of the aryl bromide and the emergence of the product mass.

  • Failure Mode: If significant protodeboronation (mass = 157.6 g/mol ) is observed alongside unreacted aryl bromide, the catalyst has deactivated (likely due to oxygen ingress or poor ligand quality).

Step 5: Quench and Workup Upon completion (typically 1–2 hours), cool the mixture to room temperature. Add 1,3,5-Trimethoxybenzene (internal standard) and stir for 5 minutes. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Quantitative Yield Determination (Self-Validation Checkpoint 3) Take a crude ¹H-NMR in CDCl₃. Integrate the product peaks against the internal standard (1,3,5-Trimethoxybenzene, aromatic singlet at δ 6.1 ppm) to determine the precise NMR yield before purification. This validates the intrinsic reaction efficiency independent of chromatographic recovery.

Step 7: Purification Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling". 2

  • National Institutes of Health (PMC). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". 3

  • MDPI Catalysts. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications".4

  • ChemScene. "1882041-03-3 | this compound". 1

Sources

Application Note: High-Yield Preparation of Biaryl Pyridines via Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction

Biaryl pyridines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. The construction of these motifs relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1].

5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3) is a highly versatile, multi-functionalized building block[2]. It possesses three distinct synthetic handles:

  • C4-Boronic Acid: The primary site for Suzuki-Miyaura coupling.

  • C5-Chloro Group: An electrophilic handle that can be preserved for late-stage functionalization (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling).

  • C2-Ethoxy Group: An electron-donating moiety that modulates the electronic properties of the pyridine ring and can serve as a hydrogen-bond acceptor in biological targets.

Successfully utilizing this reagent requires overcoming two primary mechanistic challenges: chemoselectivity (differentiating the C4-boronic acid from the C5-chloro electrophile) and protodeboronation (the premature cleavage of the C-B bond). This application note outlines the causal mechanisms behind these challenges and provides a self-validating, optimized protocol for high-yield biaryl pyridine synthesis.

Mechanistic Insights & Experimental Rationale

As a Senior Application Scientist, it is critical to move beyond empirical screening and understand the kinetic pathways that dictate reaction outcomes.

Controlling Chemoselectivity (C-B vs. C-Cl)

When coupling this compound with an aryl halide, there is a theoretical risk of homocoupling or polymerization if the palladium catalyst inserts into the C5-Cl bond. However, chemoselectivity can be strictly controlled by exploiting the bond dissociation energies (BDE) and oxidative addition kinetics of the coupling partner.

The conventional reactivity order for palladium oxidative addition is C-I > C-Br > C-OTf ≫ C-Cl [3]. By selecting an aryl bromide or aryl iodide as the electrophilic coupling partner, the Pd(0) catalyst will selectively insert into the Ar-Br/I bond at a rate magnitudes faster than the C5-Cl bond[4]. This kinetic preference ensures that the C5-Cl bond remains completely intact during the cross-coupling event, allowing for orthogonal functionalization later in the synthetic sequence[5].

Outcompeting Protodeboronation

Heteroaryl boronic acids, particularly pyridine boronic acids, are notoriously unstable under basic aqueous conditions[6]. They undergo rapid protodeboronation—a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[7]. For pyridine boronic acids, this decomposition occurs via a zwitterionic intermediate and is accelerated by neutral to slightly basic pH[6].

To achieve high yields, the rate of transmetalation must outcompete the rate of protodeboronation . This is achieved by:

  • Catalyst Selection: Utilizing highly active, sterically demanding bidentate or dialkylbiaryl phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to accelerate the transmetalation and reductive elimination steps[1].

  • Base Selection: Avoiding overly harsh bases (like NaOH or KOH) which exacerbate boronic acid degradation. Mild, anhydrous-leaning bases such as K₃PO₄ or K₂CO₃ are preferred[4].

  • Solvent System: Using a 1,4-Dioxane/H₂O mixture (typically 4:1 or 5:1). Water is strictly required to activate the boronic acid into the reactive boronate species, but excessive water promotes protodeboronation[8].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective for C-Br over C-Cl) Pd0->OxAdd ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Transmet Transmetalation (Base-Assisted, Fast) PdII->Transmet Boronic 5-Chloro-2-ethoxypyridine- 4-boronic acid Boronic->Transmet PdII_Biaryl Pd(II) Diaryl Complex Transmet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Pyridine Product (C5-Cl intact) RedElim->Product

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle. The kinetic preference for Ar-Br oxidative addition preserves the C5-Cl bond of the pyridine.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of this compound with a standard aryl bromide (e.g., 4-bromoanisole). The data illustrates the causality between catalyst/base selection and the suppression of the protodeboronation side-reaction.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9045%40%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9082%12%
3Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9089%< 5%
4 XPhos Pd G2 (2%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (5:1) 80 94% < 2%

Table 1: Reaction optimization. Entry 4 represents the optimal conditions, utilizing a highly active Buchwald precatalyst to ensure rapid transmetalation, thereby virtually eliminating protodeboronation.

Experimental Protocols

Self-Validating Workflow

To ensure reproducibility, this protocol incorporates a self-validating framework. By monitoring the reaction via LC-MS specifically for the mass of the protodeboronated byproduct (


), chemists can instantly diagnose if their solvent degassing or base selection was inadequate.

Workflow Step1 1. Reagent Preparation Step2 2. Strict Degassing (Ar) Step1->Step2 Step3 3. Cross-Coupling (80°C, 2-4 h) Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of biaryl pyridines.

Standard Operating Procedure (SOP)

Reagents Required:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • This compound (1.2 equiv, 1.2 mmol)[2]

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (HPLC grade, 5.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (241.7 mg, 1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this purge cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle and giving the boronic acid time to undergo protodeboronation.

  • Solvent Addition: Syringe in 5.0 mL of sparged (Argon-bubbled) 1,4-Dioxane, followed by 1.0 mL of sparged deionized water.

  • Heating: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • In-Process Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the desired product mass. If a significant peak corresponding to 5-chloro-2-ethoxypyridine (

      
      ) is observed, protodeboronation has occurred. If starting aryl bromide remains, add an additional 1 mol% catalyst.
      
  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl pyridine.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 5-Chloro-2-ethoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry and drug development: the rapid degradation of electron-deficient heteroaryl boronic acids during Suzuki-Miyaura cross-coupling.

5-Chloro-2-ethoxypyridine-4-boronic acid is a highly valuable building block, but its electron-deficient pyridine core—exacerbated by the inductive electron-withdrawing effect of the 5-chloro substituent—makes the carbon-boron (C-B) bond exceptionally susceptible to cleavage. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to suppress this degradation and maximize your cross-coupling yields.

Part 1: Mechanistic Insight (The Root Cause of Failure)

To stop protodeboronation, we must first understand its kinetics. Why does this specific boronic acid degrade so easily?

According to kinetic studies, base-catalyzed protodeboronation of highly electron-deficient arylboronic acids proceeds via the rapid formation of a trihydroxyboronate complex, followed by unimolecular heterolysis to liberate a transient aryl anion[1]. For our substrate, the resulting 5-chloro-2-ethoxypyridin-4-yl anion is heavily stabilized by the electron-deficient heterocycle. This drastically lowers the activation energy for C-B bond cleavage.

Furthermore, the use of protic solvents (like water or alcohols) provides an immediate proton source to quench the transient aryl anion, irreversibly driving the degradation pathway forward[1][2].

G BA Heteroaryl Boronic Acid (Neutral State) Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate Aqueous Base (OH-) ArylAnion Transient Aryl Anion [Ar]- Boronate->ArylAnion C-B Cleavage (Rate Limiting) SM_Product Cross-Coupled Product (Ar-Ar') Boronate->SM_Product Fast Transmetalation (e.g., XPhos-Pd-G2) PDB_Product Protodeboronated Byproduct (Ar-H) ArylAnion->PDB_Product Protonation (H2O)

Competitive pathways: Protodeboronation vs. Productive Transmetalation.

Part 2: Troubleshooting FAQs

Q1: I am observing complete consumption of this compound, but recovering only the deborylated 5-chloro-2-ethoxypyridine. What is happening? A1: You are observing classic base-catalyzed protodeboronation. In standard Suzuki-Miyaura conditions (e.g., aqueous Na₂CO₃ or K₂CO₃), the high pH rapidly converts the boronic acid to its boronate form. Because standard catalysts like Pd(PPh₃)₄ have slow transmetalation rates for sterically hindered or electron-deficient substrates, the boronate intermediate sits in the aqueous phase long enough to undergo irreversible C-B cleavage[3].

Q2: How can I adjust my solvent and base to minimize this degradation? A2: Eliminate water entirely. Switch to strictly anhydrous conditions. Using a fluoride source such as anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF) in anhydrous 1,4-dioxane or THF is highly recommended. Fluoride effectively coordinates to the boron atom to facilitate transmetalation without providing the protic environment required to drive the protodeboronation equilibrium forward[4].

Q3: Which palladium catalyst system is best suited to outcompete protodeboronation? A3: The key to success is ensuring that the rate of transmetalation outcompetes the rate of degradation. First-generation catalysts like Pd(PPh₃)₄ are generally too slow. You must use highly active precatalysts equipped with electron-rich, bulky dialkylbiaryl phosphine ligands. The Buchwald XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts are ideal, as they rapidly generate the active Pd(0) species and accelerate transmetalation of unstable 2- and 4-heteroaryl boronic acids[4].

Q4: I tried running the reaction at room temperature overnight to gently couple the boronic acid and avoid thermal degradation, but protodeboronation actually increased. Why? A4: This is a counterintuitive but common trap. While heat accelerates the intrinsic degradation of the boronic acid, it also exponentially accelerates the transmetalation step of the catalytic cycle. At room temperature, the transmetalation of sterically hindered or electron-deficient heteroaryl boronic acids often stalls completely. Consequently, the boronic species simply sits in the basic aqueous phase for hours, allowing the competing prehydrolytic and protodeboronation pathways to dominate[3]. You must provide enough thermal energy (typically 60–80 °C) to drive the productive cross-coupling faster than the decomposition.

Q5: Should I convert the free boronic acid to a pinacol ester (Bpin) to improve stability? A5: Esterification does not universally guarantee stability. Recent kinetic studies demonstrate that heteroaryl boronic esters can undergo rapid prehydrolytic protodeboronation under basic aqueous conditions, where the ester first hydrolyzes to the free boronic acid before degrading[5]. If you must use an aqueous base, converting to a MIDA boronate to employ a "slow-release" strategy is far more effective[2]. Otherwise, maintaining the free boronic acid but switching to the anhydrous protocol detailed below is the most efficient path.

Part 3: Quantitative Data & Condition Optimization

To illustrate the causality of these experimental choices, the following table summarizes the expected outcomes when coupling this compound with a standard aryl bromide under various conditions.

Catalyst SystemBase & Solvent SystemTempCross-Coupling YieldProtodeboronation ByproductMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane80 °C< 15%> 80%Slow transmetalation; aqueous base drives rapid C-B heterolysis.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / Dioxane80 °C~ 40%~ 50%Improved transmetalation rate, but protic environment still causes significant degradation.
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (aq) / Dioxane25 °C< 5%> 90%Transmetalation stalled at RT; boronate intermediate degrades over time.
XPhos-Pd-G2 (2 mol%) CsF (anhydrous) / Dioxane 80 °C > 85% < 5% Ultrafast transmetalation outcompetes degradation; anhydrous fluoride prevents protonation.
Part 4: Self-Validating Experimental Protocol

Every robust protocol must include built-in checks to verify success at each critical juncture. Follow this anhydrous Suzuki-Miyaura coupling methodology for highly unstable boronic acids.

G Step1 1. Reagent Preparation Flame-dried glassware, inert atmosphere Step2 2. Catalyst & Base Loading XPhos-Pd-G2 (5 mol%) + Anhydrous CsF (3 eq) Step1->Step2 Step3 3. Solvent Addition Degassed Anhydrous 1,4-Dioxane Step2->Step3 Step4 4. Reaction Execution 60-80°C under Argon for 2-4 hours Step3->Step4

Optimized anhydrous workflow for unstable heteroaryl boronic acids.

Step-by-Step Methodology:

Self-Validation Checkpoint 1: Reagent Integrity Before beginning, analyze the this compound via ¹H and ¹¹B NMR. Heteroaryl boronic acids can degrade during storage. Ensure the absence of the protodeboronated signature (appearance of a new aromatic proton at the 4-position).

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique) To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

  • Aryl halide electrophile (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos-Pd-G2 precatalyst (2–5 mol%)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv)

Self-Validation Checkpoint 2: Moisture Exclusion CsF is highly hygroscopic. It must be oven-dried at 150 °C under vacuum overnight prior to use. If the CsF clumps upon transfer, it has absorbed moisture and will induce protodeboronation. Discard and use freshly dried base.

Step 2: Solvent Addition Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M relative to the aryl halide) via syringe. Validation: Confirm solvent dryness using Karl Fischer titration prior to addition (target < 50 ppm H₂O).

Step 3: Reaction Execution Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.

Self-Validation Checkpoint 3: Kinetic Monitoring At 1 hour, take a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the cross-coupled product. Quantify the ratio of product to the deborylated 5-chloro-2-ethoxypyridine byproduct. If the byproduct exceeds 10%, verify the integrity of your inert atmosphere and solvent dryness for future runs.

Step 4: Workup and Isolation Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium and inorganic salts, washing with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography.

Part 5: References

1.[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society / PubMed.1 2.[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 5 3.[2] Protodeboronation. Wikipedia. 2 4.[4] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. 4 5.[3] Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit - r/chemistry. 3

Sources

Optimizing yields in Suzuki coupling of electron-deficient pyridine boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yields in Suzuki Coupling of Electron-Deficient Pyridine Boronic Acids

Introduction: The "Protodeboronation Trap"

Status: Active Ticket Subject: Low yields with 2-pyridine boronic acids/esters. Severity: High

If you are experiencing low yields (<20%) or complete consumption of starting material with no product formation when coupling electron-deficient pyridine boronic acids (especially 2-pyridyl), you are likely encountering rapid protodeboronation .

Unlike standard aryl boronic acids, 2-pyridyl boronates possess a basic nitrogen atom adjacent to the C-B bond.[1] Under the basic conditions required for Suzuki coupling, this nitrogen facilitates a rapid hydrolysis of the C-B bond, replacing the boron moiety with a proton before the palladium catalyst can transmetallate. This guide provides the specific protocols to bypass this mechanism.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My boronic acid disappears within minutes, but no product is formed. Is my catalyst dead?

Diagnosis: Likely not catalyst death, but substrate decomposition. Technical Insight: 2-Pyridine boronic acids are notoriously unstable.[2][3] In the presence of water and base, they form a zwitterionic intermediate that accelerates C-B bond cleavage. Immediate Action:

  • Switch Reagents: Stop using the free boronic acid immediately. It is rarely viable for complex substrates.

  • Alternative: Use a MIDA boronate (slow-release) or a Potassium Trifluoroborate (dampened Lewis acidity).

  • If you must use the boronic acid: Use anhydrous conditions with a fluoride source (CsF) instead of a hydroxide/carbonate base to minimize hydrolysis.

Q2: I am using a standard Pd(PPh3)4 catalyst. Why is the reaction stalling?

Diagnosis: Catalyst poisoning and poor oxidative addition. Technical Insight: The pyridine nitrogen can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (formation of stable Pd-pyridyl complexes). Furthermore, PPh3 is not electron-rich enough to facilitate oxidative addition into electron-deficient or sterically hindered chlorides. Solution:

  • Upgrade Ligand: Switch to bulky, electron-rich dialkylbiaryl phosphines like XPhos or SPhos . These ligands are bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

  • Upgrade Precatalyst: Use XPhos Pd G3 or G4 . These precatalysts generate the active Pd(0) species immediately upon exposure to base, preventing the induction period where protodeboronation often outcompetes coupling.

Q3: Should I use aqueous or anhydrous conditions?

Recommendation: Anhydrous is generally safer for the free boronic acid, but Aqueous is required for MIDA boronates (to hydrolyze the MIDA group).

  • For MIDA Boronates: Use Dioxane/H2O (5:1) or DMF/IPA.[4] The water is essential to slowly release the active boronic acid species at a rate that matches the catalytic turnover.

  • For Free Boronic Acids: Strictly anhydrous. Use Dioxane or Toluene with CsF or K3PO4 (anhydrous) .

Part 2: Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired Transmetallation and the fatal Protodeboronation.

G Start 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion  + Base Base Base (OH-) Decomp Pyridine (Byproduct) (Protodeboronation) Zwitterion->Decomp  FAST (k_decomp) Pd_Cycle Pd(II)-Ar Complex Zwitterion->Pd_Cycle  Transmetallation Product Coupled Product (2-Arylpyridine) Pd_Cycle->Product  Reductive Elimination

Caption: Figure 1. The Kinetic Trap. The rate of protodeboronation (k_decomp) often exceeds the rate of transmetallation in 2-pyridyl systems. Success requires slowing k_decomp (MIDA) or accelerating transmetallation (Cu additives/Specialized Ligands).

Part 3: Validated Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Highly unstable 2-pyridyl substrates where the boronic acid decomposes instantly.

Mechanism: The MIDA ligand protects the boron center.[5] Under hydrous basic conditions, the MIDA group hydrolyzes slowly, keeping the concentration of the unstable free boronic acid low (below the threshold of rapid decomposition) but high enough for the Pd catalyst to scavenge it.

ReagentEquivalentsNotes
Aryl Halide 1.0 equivBromides or Chlorides
2-Pyridyl MIDA Boronate 1.5 equivAir-stable solid
Pd(OAc)2 0.05 equivPrecatalyst source
SPhos 0.10 equivLigand (2:1 L:Pd ratio)
Cu(OAc)2 0.50 equivCritical Additive: Promotes transmetallation
K2CO3 5.0 equivBase
Solvent DMF : IPA (4:[4]1)0.1 M Concentration

Step-by-Step:

  • Charge a vial with Aryl Halide, MIDA Boronate, Pd(OAc)2, SPhos, Cu(OAc)2, and K2CO3.[6]

  • Add the DMF/IPA solvent mixture.

  • Heat to 100 °C for 4–8 hours.

  • Why Cu(OAc)2? Copper facilitates the "transmetallation" step via a Cu-intermediate, effectively bridging the gap between the boronate and the palladium cycle.

Protocol B: The "High-Turnover" Method (Buchwald Precatalysts)

Best for: Sterically hindered couplings or when using free boronic acids/esters if MIDA is unavailable.

Mechanism: Uses a pre-formed Pd(0) source that activates instantly, attempting to race the coupling reaction against the decomposition background.

ReagentEquivalentsNotes
Aryl Halide 1.0 equiv
Pyridine Boronic Acid/Pin 1.5 - 2.0 equivExcess required due to instability
XPhos Pd G3 or G4 0.02 - 0.05 equiv3rd/4th Gen Precatalyst
K3PO4 3.0 equiv0.5 M aqueous solution
Solvent THF or Dioxane

Step-by-Step:

  • Charge vial with Aryl Halide, Boronate, and XPhos Pd G3.

  • Seal and purge with Argon/Nitrogen (Oxygen promotes homocoupling).[7]

  • Add degassed THF/Dioxane.

  • Add degassed 0.5 M K3PO4 solution.

  • Stir vigorously at room temperature to 40 °C .

    • Note: Lower temperatures are preferred here to suppress protodeboronation, enabled by the high activity of the G3 catalyst.

Part 4: Decision Matrix for Optimization

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Coupling 2-Pyridine Boron Species IsStable Is the Boronic Acid Stable (>1 hr in base)? Start->IsStable Stable Standard Suzuki (Pd(dppf)Cl2, K2CO3) IsStable->Stable Yes Unstable Substrate Decomposes IsStable->Unstable No CanBuyMIDA Is MIDA Boronate Commercially Available? Unstable->CanBuyMIDA UseMIDA Protocol A: MIDA Slow-Release (Add Cu(OAc)2) CanBuyMIDA->UseMIDA Yes NoMIDA Can you make Trifluoroborate? CanBuyMIDA->NoMIDA No UseBF3K Protocol C: Molander BF3K (PdCl2(dppf), Cs2CO3) NoMIDA->UseBF3K Yes ForceAcid Protocol B: Buchwald G3/G4 (High Loading, Excess Boron) NoMIDA->ForceAcid No

Caption: Figure 2. Optimization Decision Tree. Prioritize MIDA boronates or Trifluoroborates for unstable 2-pyridyl substrates.

Comparison of Ligand Performance

The choice of ligand is the single most impactful variable after the boron source.

LigandElectron DensitySteric BulkSuitability for PyridinesRef
PPh3 LowLowPoor. Rapid catalyst poisoning by pyridine N.[1]
SPhos HighHighExcellent. Standard for MIDA/Burke protocols.[2]
XPhos Very HighVery HighExcellent. Best for chlorides and heteroaryl chlorides.[3]
dppf ModerateModerateGood. Preferred for Trifluoroborate (Molander) couplings.[4]

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[8] "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition.

  • MIDA Boronate Protocol: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5]

  • Buchwald Precatalysts: Billingsley, K. L., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[9] Angewandte Chemie.

  • Trifluoroborates: Molander, G. A., & Bernardi, C. R. (2002).[10][11] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

  • 2-Pyridyl Coupling Review: Campeau, L. C., & Fagnou, K. (2006). "Applications of Pyridine-N-Oxides in Cross-Coupling." Chemical Society Reviews.

Sources

Technical Support Center: Purification & Handling of 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5CL-2ET-PYR-4BA Compound: 5-Chloro-2-ethoxypyridine-4-boronic acid CAS: 1882041-03-3 (Free Acid) Status: Active Support Topic

Executive Summary

This guide addresses the isolation and purification of This compound . Researchers frequently report low yields and "decomposition" during workup. This is often a misdiagnosis of two distinct phenomena: protodeboronation (irreversible decomposition) and boroxine formation (reversible dehydration).

Due to the 2-alkoxy substituent , this specific boronic acid is electronically prone to C-B bond cleavage under both acidic and basic conditions. Standard silica chromatography is not recommended due to irreversible adsorption and catalytic deboronation.

Part 1: Critical Stability Mechanisms

Before attempting purification, you must distinguish between actual degradation and benign equilibrium changes.

The Decomposition Trap: Protodeboronation

The 2-ethoxypyridine motif creates a unique instability. The ring nitrogen can facilitate the cleavage of the C-B bond, especially in the presence of water and heat.

  • Mechanism: Hydrolytic cleavage releases the boronic acid group as boric acid, leaving 5-chloro-2-ethoxypyridine.

  • Trigger: Prolonged exposure to aqueous base (e.g., during Suzuki coupling workup) or acidic silica gel.

The "False" Impurity: Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

  • Observation: Your NMR shows broad peaks or multiple sets of signals; the solid turns into a sticky gum.

  • Diagnosis: This is not decomposition. It is a reversible equilibrium driven by the removal of water (e.g., drying in a vacuum oven).

  • Solution: Add a drop of D₂O to your NMR sample to hydrolyze the boroxine back to the monomer for clear analysis.

BoronicStability cluster_conditions Critical Factors BoronicAcid Monomer (Active Reagent) Boroxine Boroxine Trimer (Storage Form) BoronicAcid->Boroxine - H2O (Vacuum/Heat) Decomp Decomposition Product (5-Chloro-2-ethoxypyridine) BoronicAcid->Decomp Protodeboronation (Irreversible) Boroxine->BoronicAcid + H2O (Reversible) pH High pH / Acidic Silica pH->Decomp Temp Heat (>40°C) Temp->Decomp

Figure 1: The stability landscape of pyridine boronic acids. Note that the path to the Boroxine is reversible, while Protodeboronation is permanent.

Part 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark oil that won't solidify. How do I crystallize it?

Root Cause: The presence of pinacol (if synthesized from the ester) or residual solvents prevents crystal lattice formation. Boroxine mixtures also tend to be amorphous. Solution:

  • Dissolve the oil in a minimum amount of THF or Acetone (solvents that dissolve both the acid and the boroxine).

  • Slowly add n-Heptane or Hexane (anti-solvent) until the solution turns cloudy.

  • Place in a freezer (-20°C) overnight. Scratch the glass to induce nucleation.

  • Pro-Tip: If it oils out again, sonicate the biphasic mixture. The energy often forces the oil to organize into a solid.

Q2: I see a large impurity peak at ~8.1 ppm in 1H NMR. Is this the product?

Analysis:

  • Product (Boronic Acid): The C6-H (adjacent to N) typically appears around 8.15 - 8.25 ppm (depending on solvent).

  • Impurity (Protodeboronated): 5-chloro-2-ethoxypyridine has a C6-H signal shielded slightly upfield, often ~8.05 ppm , and a new proton at the C4 position (previously occupied by Boron).

  • Verification: Check for the C4-H proton. If you see a triplet/doublet splitting pattern that wasn't there before, you have deboronation.

Q3: Can I use silica gel chromatography?

Verdict: Avoid if possible. Silica is slightly acidic and contains bound water, which catalyzes protodeboronation of electron-rich pyridine boronic acids. If you MUST use a column:

  • Neutralize the Silica: Pre-wash the column with 1% Triethylamine in Hexanes.

  • Fast Elution: Use a steep gradient (e.g., 0% -> 50% EtOAc in Hexanes) to minimize residence time.

  • Alternative: Use Neutral Alumina instead of silica.

Part 3: Recommended Purification Protocols

Protocol A: The "Wash & Triturate" (Best for Stability)

Use this method for crude products from Lithium-Halogen exchange or hydrolysis of esters.

  • Dissolution: Dissolve the crude solid in 1.0 M NaOH (cold, 0°C). Do not exceed pH 10.

    • Why? Converts the boronic acid to the water-soluble boronate salt [R-B(OH)3]-.

  • Wash: Immediately wash the aqueous layer with Diethyl Ether (x2).

    • Why? Removes non-acidic organic impurities (starting halides, deboronated byproducts) which stay in the ether.

  • Precipitation: Carefully acidify the aqueous layer with 1.0 M HCl dropwise to pH 5-6 .

    • Critical: Do not go to pH 1. Strong acid accelerates decomposition.

    • The boronic acid should precipitate as a white solid.

  • Filtration: Filter rapidly and wash with cold water.

  • Drying: Dry under high vacuum at room temperature (avoid heat).

Protocol B: Conversion to MIDA Boronate (For Long-Term Storage)

If the free acid is too unstable, convert it to the MIDA (N-methyliminodiacetic acid) boronate. This protects the boron atom.[1]

  • Reagents: Crude boronic acid (1 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Reflux: Heat to 80°C with a Dean-Stark trap to remove water.

  • Workup: The MIDA boronate is stable to silica gel and can be purified by standard chromatography (eluting with EtOAc/MeCN).

  • Release: Hydrolyze with mild aqueous base only when ready to use.

Data Summary: Impurity Profile
Component1H NMR Characteristic (DMSO-d6)SolubilityRemoval Method
Target Compound ~8.2 ppm (s, C6-H), ~7.0 ppm (s, C3-H)Polar Organics (THF, MeOH)N/A
Boroxine (Trimer) Broadened peaks, slight shift from monomerLess soluble in waterAdd D₂O to NMR; Reversible
Deboronated ~8.0 ppm (d, C6-H), New signal at C4Non-polar (Hexane, Ether)Ether wash of basic aqueous layer
Boronic Ester Pinacol peaks (~1.2 ppm)Soluble in Hexane/EtOAcTrituration with Hexane

References

  • Instability of 2-Pyridyl Boronates

    • Citation: "2-Pyridylboronic acid is a typical example that undergoes very rapid cleavage with water."[2]

    • Source: Organic Syntheses, Coll. Vol. 10, p.115 (2004).
    • URL:

  • Boroxine Equilibrium

    • Citation: "Boroxines are the six-membered cyclotrimeric dehydration products of organoboronic acids... the reaction is reversible at room temperature."[3]

    • Source: Tokunaga, Y. et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
    • URL:

  • MIDA Boronate Strategy

    • Citation: "Slow-release cross-coupling strategy...
    • Source: Knapp, D. M. et al. A General Solution for the 2-Pyridyl Problem.
    • URL:

  • Protodeboronation Mechanism

    • Citation: "Basic heteroaromatic boronic acids... display additional protodeboronation mechanisms...[4] zwitterionic species forming under neutral pH."[4][5]

    • Source: Wikipedia (summarizing Cox et al. studies).
    • URL:

Sources

Catalyst poisoning solutions when using chloropyridine boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently consult with researchers struggling to couple chloropyridine boronic acids. These substrates are notoriously difficult, often leading to stalled reactions, black palladium precipitates, and degraded starting materials.

The fundamental causality behind these failures stems from two competing degradation pathways: Lewis basicity-driven catalyst poisoning and rapid protodeboronation .

This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to troubleshoot and conquer these challenging Suzuki-Miyaura couplings.

Mechanistic Insight: The "Why" Behind the Failure

Chloropyridines possess a highly nucleophilic pyridine nitrogen (a strong


-donor) and an electron-deficient aromatic ring.
  • Catalyst Poisoning: When using standard, unhindered ligands (like PPh₃ or dppf), the pyridine nitrogen coordinates directly to the electrophilic Pd(II) intermediates or the active Pd(0) species. This forms a stable, off-cycle complex that traps the catalyst, preventing oxidative addition and leading to irreversible catalyst aggregation (Pd black) 1[1].

  • Protodeboronation: The electron-withdrawing nature of the pyridine ring (exacerbated by the chlorine atom) highly polarizes the C-B bond. Before transmetalation can occur, the aqueous base cleaves this bond, destroying your boronic acid and yielding a useless deboronated byproduct (Ar-H).

Caption: Divergent pathways in Pd-catalyzed coupling: Catalyst poisoning vs. productive Buchwald cycle.

Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion, and a black precipitate forms in the flask. How do I keep the catalyst alive? A: The black precipitate is "Palladium Black," indicating irreversible catalyst death. To solve this, you must transition to sterically demanding Buchwald ligands (e.g., XPhos or SPhos). The massive steric bulk of the dicyclohexylphosphino group and the triisopropylphenyl ring creates a physical shield around the palladium center. This architecture allows the planar C-Cl bond to undergo oxidative addition but sterically repels the pyridine nitrogen from coordinating, effectively eliminating catalyst poisoning2[2].

Q2: My catalyst stays in solution, but I am recovering mostly deboronated chloropyridine (Ar-H) instead of the cross-coupled product. How do I prevent this? A: You are losing the kinetic race against protodeboronation. If the rate of hydrolytic C-B cleavage exceeds the rate of transmetalation, your yield plummets. You must implement a two-pronged approach:

  • Accelerate Activation: Use Pd G3 or G4 precatalysts. Traditional Pd(OAc)₂ systems require slow in situ reduction, during which your boronic acid degrades. G3/G4 precatalysts activate instantaneously under basic conditions to form the highly active L-Pd(0) monomer, accelerating the catalytic cycle to outpace degradation3[3].

  • Control Delivery: Utilize MIDA (N-methyliminodiacetic acid) boronates. MIDA complexes rehybridize the boron to an sp³ state, rendering it inert. Under mildly basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active sp² boronic acid drop-by-drop. This "slow-release" mechanism ensures the steady-state concentration of the free boronic acid remains near zero, effectively eliminating protodeboronation4[4].

Caption: Troubleshooting decision matrix for chloropyridine boronic acid cross-coupling reactions.

Quantitative Data: Catalyst & Boron Source Optimization

The following table summarizes the expected outcomes when modulating the steric bulk of the ligand and the stability of the boron source during a standard chloropyridine Suzuki coupling.

Catalyst SystemBoron SourceLigand Steric BulkProtodeboronation RateExpected Yield
Pd(PPh₃)₄Free Boronic AcidLowHigh (>60%)< 20%
Pd(dppf)Cl₂Free Boronic AcidModerateHigh (>40%)30 - 40%
XPhos Pd G3Free Boronic AcidHighModerate (10-20%)70 - 85%
XPhos Pd G4 MIDA Boronate High Low (<5%) > 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in analytical checkpoints. This allows you to validate the causality of the reaction steps in real-time.

Protocol A: Rapid-Activation Coupling using XPhos Pd G4

Best for: Standard chloropyridine boronic acids prone to poisoning.

  • Inertion & Charging: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), chloropyridine boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2-5 mol%). Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add a strictly degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 80 °C.

  • Self-Validation Checkpoint (15 Minutes): Pull a 10 µL aliquot and quench in 1 mL of Acetonitrile. Analyze via LC-MS.

    • Validation: You should observe complete consumption of the G4 precatalyst mass. If unreacted precatalyst remains, your base is either insufficient or insoluble, and the active L-Pd(0) species is not forming.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: Slow-Release Coupling using MIDA Boronates

Best for: Highly unstable 2-pyridyl or multi-halogenated pyridine substrates.

  • Reagent Loading: Charge a reaction vessel with the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), XPhos Pd G3 (5 mol%), and K₃PO₄ (5.0 equiv).

    • Causality Note: Do not use NaOH or KOH. Strong bases hydrolyze the MIDA ligand too rapidly, causing a spike in free boronic acid concentration and subsequent protodeboronation5[5].

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v).

  • Heating: Stir at 100 °C.

  • Self-Validation Checkpoint (1 Hour): Monitor the reaction via LC-MS.

    • Validation: You should simultaneously observe the intact MIDA boronate mass and the product mass, with zero to trace amounts of the free boronic acid. If free boronic acid is accumulating in the chromatogram, the hydrolysis rate is out-competing your cross-coupling cycle. Lower the temperature by 10 °C to slow the MIDA release.

References

  • Benchchem. Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings.
  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts.
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Benchchem. 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline.

Sources

Troubleshooting low conversion rates with 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Cross-Coupling Product: 5-Chloro-2-ethoxypyridine-4-boronic acid (and related 4-pyridyl boronates) Audience: Senior Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "4-Pyridyl Paradox"

Welcome to the technical support center. If you are experiencing low conversion with This compound , you are likely encountering one of two distinct failure modes common to heteroaryl boronates: Protodeboronation or Catalyst Poisoning .

This specific scaffold presents a unique challenge:

  • Electronic Instability: The C4 position of the pyridine ring is electron-deficient, making the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially in the presence of the electron-withdrawing 5-Chloro substituent.

  • Coordination Interference: The pyridine nitrogen is a competent ligand that can bind to Palladium, displacing labile phosphines and arresting the catalytic cycle (Catalyst Poisoning).[1]

This guide prioritizes anhydrous protocols and specialized ligand systems to overcome these barriers.

Diagnostic Workflow

Before altering your conditions, determine your failure mode using this logic flow.

TroubleshootingFlow Start ISSUE: Low Conversion (<30%) CheckSM Analyze Crude Mixture (LCMS/NMR): Is Starting Material (Aryl Halide) Consumed? Start->CheckSM SM_Remains YES: Aryl Halide Remains CheckSM->SM_Remains Yes SM_Consumed NO: Aryl Halide Consumed CheckSM->SM_Consumed No CheckBoronate Is the Boronic Acid Consumed? SM_Remains->CheckBoronate Boronate_Gone Boronic Acid GONE, Halide REMAINS CheckBoronate->Boronate_Gone Yes Boronate_Present Boronic Acid PRESENT, Halide PRESENT CheckBoronate->Boronate_Present No Diagnosis_Proto DIAGNOSIS: Protodeboronation The boronic acid hydrolyzed before coupling. Boronate_Gone->Diagnosis_Proto Diagnosis_Poison DIAGNOSIS: Catalyst Poisoning Pyridine N is binding Pd, or Oxidative Addition failed. Boronate_Present->Diagnosis_Poison Diagnosis_Side DIAGNOSIS: Side Reactions (Homocoupling or Dehalogenation) SM_Consumed->Diagnosis_Side

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Deep Dive: Root Causes & Solutions

Issue A: Protodeboronation (The "Disappearing Nucleophile")

The Mechanism: In aqueous base, the boronic acid forms a boronate anion. For 2- and 4-pyridyl systems, this anion is unstable and rapidly hydrolyzes, replacing the -B(OH)2 group with a proton. The 5-Chloro substituent increases the Lewis acidity of the boron, accelerating this decay.

  • Symptom: You see the de-boronated byproduct (3-chloro-6-ethoxypyridine) in your LCMS, and the aryl halide remains untouched.

  • The Fix:

    • Eliminate Water: Switch to anhydrous base (

      
      ) and anhydrous solvents (Dioxane or Toluene).
      
    • The "Slow Release" Strategy: If water is required for solubility, use MIDA boronates or Pinacol esters instead of the free acid. These release the active species slowly, keeping its concentration low enough to favor coupling over hydrolysis [1].[2]

    • Excess Reagent: Use 1.5 to 2.0 equivalents of the boronic acid to compensate for decomposition.

Issue B: Catalyst Poisoning

The Mechanism: The basic nitrogen of the pyridine ring binds to the Pd(II) center, forming a stable, unreactive complex (Pd-N adduct) that prevents the oxidative addition of the aryl halide.

  • Symptom: Both starting materials remain. The reaction mixture might turn black (Pd precipitation) or stay pale yellow (inactive complex).

  • The Fix:

    • Bulky Ligands: Use Buchwald ligands like XPhos or SPhos . Their steric bulk prevents the pyridine nitrogen from coordinating to the metal center while facilitating the coupling cycle [2].

    • Precatalysts: Use Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3). These ensure rapid generation of the active Pd(0) species, bypassing the induction period where poisoning often occurs.

Optimized Experimental Protocols

Protocol A: The "Anhydrous Gold Standard" (Recommended)

Best for: Free boronic acids where protodeboronation is the primary failure mode.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2–5 mol%)Rapid activation; XPhos prevents N-coordination.
Base

(finely ground, anhydrous) (3.0 equiv)
Mild base; phosphate aids transmetallation without requiring water.
Solvent 1,4-Dioxane (Anhydrous)High boiling point; excellent solubility for organic bases.
Temperature 80°C – 100°C Sufficient energy for turnover; avoid exceeding 100°C to limit decomposition.
Additives NoneAvoid copper or silver unless necessary; they can accelerate deboronation in pyridines.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), this compound (1.5 equiv ), XPhos Pd G3 (0.05 equiv), and anhydrous

    
     (3.0 equiv).
    
  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Validation: Check conversion at 1 hour. If the boronic acid is consumed but halide remains, add a second portion (0.5 equiv) of boronic acid.

Protocol B: The "MIDA Slow-Release" (Alternative)

Best for: Scale-up or when the free acid proves too unstable.

If Protocol A fails, convert your boronic acid to a MIDA boronate . MIDA boronates are stable to air and hydrolyze slowly, maintaining a low "steady-state" concentration of the active boronic acid.[2]

  • Solvent: THF:Water (10:1)

  • Base:

    
     (3.0 equiv)
    
  • Temp: 60°C (Milder temperature allowed by the slow release).

Frequently Asked Questions (FAQ)

Q: Can I use


 or 

as the base?
A: We advise against it for this specific substrate. Carbonates are often too basic and require water to be effective, which accelerates the protodeboronation of the 4-pyridyl boronic acid. Anhydrous tribasic potassium phosphate (

) is superior for unstable heteroaryl boronates [3].

Q: My reaction turns black immediately. What does this mean? A: Immediate black precipitation usually indicates "Pd black" formation. This means your ligand is not stabilizing the Palladium effectively, or you have high oxygen levels. Ensure you are using a bulky phosphine ligand (XPhos, SPhos) and degassing your solvents thoroughly.

Q: Why do you recommend XPhos specifically? A: XPhos is exceptionally good at coupling heteroaryl chlorides/boronates. Its steric bulk creates a "pocket" that allows the reaction to proceed while blocking the pyridine nitrogen from binding to the Palladium center.

Q: Can I add water to dissolve the base? A: Only if you are using the MIDA boronate or Pinacol ester. If using the free acid, avoid water . The 5-chloro-4-pyridyl system is too prone to hydrolysis. Rely on the solubility of the organics and vigorous stirring to facilitate the heterogeneous reaction with solid


.

Visualizing the Solution: Ligand Effects

The diagram below illustrates how bulky ligands prevent the "Poisoning" pathway.

LigandEffect cluster_cycle Productive Cycle Pd Pd(0) Center OxAdd Oxidative Addition (Ar-X) Pd->OxAdd Pyridine Pyridine Substrate (N-Donor) Pyridine->Pd Blocked by Sterics (No Poisoning) Ligand Bulky Ligand (XPhos) Ligand->Pd Strong Binding (Steric Shield) TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd

Figure 2: Steric shielding by XPhos prevents pyridine nitrogen coordination, forcing the catalyst into the productive oxidative addition cycle.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][4][5][6] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Support Center: Optimizing Base Selection for 2-Ethoxypyridine-4-Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 2-ethoxypyridine-4-boronic acid .

Heteroaryl boronic acids are essential building blocks in medicinal chemistry, but they present significant synthetic hurdles[1]. The electron-withdrawing nature of the pyridine ring, compounded by the Lewis basic nitrogen, makes these substrates notoriously susceptible to decomposition. Base selection is the single most critical parameter for success: it dictates whether the reaction proceeds through productive transmetalation or catastrophic protodeboronation[2].

Mechanistic Deep-Dive: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the causality of the reaction failure. In a standard Suzuki-Miyaura coupling, the base plays a multifaceted role. It must activate the neutral, poorly nucleophilic boronic acid into a reactive tetrahedral boronate anion (the boronate pathway) or react with the palladium center to form an oxo-palladium complex (the oxo-palladium pathway)[3][4].

However, for 2-ethoxypyridine-4-boronic acid, the base also triggers its primary decomposition pathway: protodeboronation (the replacement of the C-B bond with a C-H bond)[5].

The 2-ethoxy group donates electron density via resonance but is inductively withdrawing, polarizing the ring. More critically, basic heteroaromatic boronic acids can form zwitterionic species at neutral to mildly basic pH, which undergo rapid unimolecular fragmentation[5]. If you use a strong aqueous base (e.g., NaOH or high-concentration Na₂CO₃), you rapidly generate the boronate anion. If the transmetalation step is slow—often the case with electron-deficient heterocycles—the boronate anion undergoes rapid C-B bond hydrolysis, yielding 2-ethoxypyridine as a dead-end byproduct[6][7].

G BA 2-Ethoxypyridine-4-boronic acid [Neutral] Boronate Boronate Anion [Reactive Intermediate] BA->Boronate Base Activation (Fast) Base Aqueous Base (OH⁻) [High pH] Base->Boronate Proto 2-Ethoxypyridine [Protodeboronation Byproduct] Boronate->Proto Hydrolysis / C-B Cleavage (Accelerated by High pH) Coupling Cross-Coupled Product [Desired Outcome] Boronate->Coupling Transmetalation (Rate-Limiting) Pd Pd(II)-Aryl Complex [Catalyst] Pd->Coupling

Fig 1: Competing pathways of 2-ethoxypyridine-4-boronic acid under basic aqueous conditions.

Comparative Base Screening Data

To minimize protodeboronation, you must balance base strength (pKa) and solubility. Below is a synthesized data table comparing standard base systems for this specific class of heteroaryl boronic acids.

Base SystempKa (aq)Solvent CompatibilityTransmetalation RateProtodeboronation RiskOverall Recommendation
NaOH / KOH ~13.5Aqueous / AlcoholsFastVery High ❌ Not Recommended. Rapid hydrolysis of the boronate anion.
Na₂CO₃ / K₂CO₃ ~10.3Biphasic (Dioxane/H₂O)ModerateHigh ⚠️ Requires strict optimization of water equivalents.
K₃PO₄ ~12.3Biphasic or AnhydrousModerate-FastLow-Moderate ✅ Recommended for standard biphasic protocols.
CsF / KF ~3.2Anhydrous (Toluene/Dioxane)Fast (Fluoride activation)Very Low 🌟 Highly Recommended. Best for base-sensitive substrates.

Troubleshooting FAQs

Q: I am observing >50% conversion to 2-ethoxypyridine (des-boro byproduct) by LC-MS. Why is this happening, and how do I stop it? A: You are observing base-catalyzed protodeboronation[5]. The high pH of your reaction mixture is accelerating the hydrolysis of the boronate intermediate[6]. Solution: Switch from a strong aqueous carbonate/hydroxide base to a milder phosphate buffer (K₃PO₄), or move to completely anhydrous conditions using CsF. Fluoride bases activate the boron atom by forming a reactive fluoroborate species without providing the hydroxide ions necessary for rapid C-B hydrolysis[2][8].

Q: My reaction stalls at 30% conversion. I see unreacted aryl halide, but the 2-ethoxypyridine-4-boronic acid is completely consumed. Should I add more palladium catalyst? A: No. Adding more catalyst will not restart the reaction if the organoboron species is depleted. The boronic acid has likely decomposed via protodeboronation or oxidative homocoupling[4]. Solution: Increase the equivalents of the boronic acid to 1.5 – 2.0 eq. Furthermore, ensure rigorous degassing; dissolved oxygen promotes Pd(II)-mediated homocoupling of the boronic acid[4]. You may also consider adding the boronic acid in two separate batches (portion-wise addition) to keep the steady-state concentration of the unstable boronate low.

Q: I switched to anhydrous CsF, but my yield is still low. What is the mechanism of failure here? A: In anhydrous conditions, the solubility of the base becomes the rate-limiting factor. If the base cannot dissolve, the oxo-palladium or boronate pathways cannot initiate, stalling transmetalation[3]. Solution: Ensure you are using finely milled, oven-dried CsF to maximize surface area. Additionally, pair anhydrous systems with highly active, bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) to accelerate the transmetalation step so it outcompetes any background decomposition[8].

G Start Pd(II)-Ar-X + R-B(OH)2 Base Base Selection Start->Base Oxo Oxo-Palladium Pathway [Pd-OR Complex] Base->Oxo Anhydrous/Alkoxide Bor Boronate Pathway [R-B(OH)3⁻ Complex] Base->Bor Aqueous/Hydroxide TM Transmetalation Oxo->TM Bor->TM Prod Product Formation TM->Prod Reductive Elimination

Fig 2: Influence of base selection on the transmetalation mechanism in Suzuki-Miyaura coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific checkpoints, you can isolate variables if the reaction fails.

Protocol A: Mild Biphasic System (Optimized for Standard Equipment)

Use this protocol if your electrophile is robust and you lack access to strictly anhydrous setups.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 2-ethoxypyridine-4-boronic acid (1.5 eq), anhydrous K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%)[1].

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O. Causality: The high organic ratio ensures solubility of the organic fragments, while the minimal water dissolves the K₃PO₄ without creating a highly hydrolytic environment.

  • Degassing (Critical Step): Sparge the mixture with Argon or N₂ for 15 minutes. Causality: Removing O₂ prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species[1][4].

  • Reaction: Heat to 80 °C under positive Argon pressure for 4–12 hours.

  • Validation Checkpoint: At 2 hours, pull a 50 µL aliquot for LC-MS. If the boronic acid is entirely consumed but the aryl halide remains, protodeboronation has occurred. Proceed to Protocol B.

Protocol B: Anhydrous Fluoride-Mediated System (Optimized for High Protodeboronation Risk)

Use this protocol for highly unstable boronic acids or base-sensitive electrophiles.

  • Reagent Preparation: To a rigorously dried Schlenk flask, add the aryl halide (1.0 eq), 2-ethoxypyridine-4-boronic acid (1.5 eq), finely milled and oven-dried CsF (3.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane.

  • Degassing: Subject the flask to 3 cycles of freeze-pump-thaw, or sparge with Argon for 15 minutes.

  • Reaction: Heat to 90 °C. Causality: The fluoride ion attacks the empty p-orbital of the boron, creating a highly nucleophilic fluoroborate species that undergoes rapid transmetalation without the presence of hydroxide ions, effectively shutting down the hydrolysis pathway[2][8].

  • Validation Checkpoint: Monitor via TLC/LC-MS. The absence of the 2-ethoxypyridine byproduct confirms the successful suppression of protodeboronation.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Protodeboronation - Wikipedia. Available at:[Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh. Available at:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Advanced LC-MS/MS Characterization of 5-Chloro-2-ethoxypyridine-4-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction & Analytical Context

In the realm of modern drug development, functionalized pyridine boronic acids such as 5-Chloro-2-ethoxypyridine-4-boronic acid (CAS 1882041-03-3) serve as critical electrophilic coupling partners in Suzuki-Miyaura reactions[1]. However, characterizing and quantifying these compounds at trace levels—especially for genotoxic impurity profiling—presents a significant analytical hurdle.

As an application scientist, I frequently encounter the inherent instability of boronic acids during liquid chromatography-mass spectrometry (LC-MS) analysis. They are notoriously prone to dehydration, forming cyclic boroxines, and often exhibit poor ionization efficiency under standard acidic conditions[2]. This guide provides an objective comparison of analytical strategies for this compound, contrasting modern underivatized LC-MS/MS workflows against traditional derivatization techniques, supported by experimental protocols and mechanistic insights.

Mechanistic Causality: The Boroxine Dilemma

The fundamental challenge in boronic acid analysis is the equilibrium between the free boronic acid and its dehydrated boroxine trimer. When subjected to acidic mobile phases (commonly 0.1% Formic Acid) typical in LC-MS, boronic acids rapidly dehydrate. This splits the mass spectrometric signal across multiple adducts, dimer ions, and boroxines, drastically reducing the limit of detection (LOD)[2].

To circumvent this, historical methods relied on pre-column derivatization with reagents like diethanolamine or MIDA to lock the boron center[3]. While effective, derivatization introduces variability and increases sample preparation time.

We can achieve superior throughput and sensitivity by exploiting the intrinsic pKa of the boronic acid. By utilizing a basic mobile phase (e.g., 10 mM ammonium acetate or 0.1% ammonia), we drive the equilibrium toward the stable boronate anion


. This enables highly sensitive Multiple Reaction Monitoring (MRM) in negative Electrospray Ionization (ESI-) mode without the need for cumbersome sample pretreatment[4].

Boroxine_Mechanism BoronicAcid 5-Chloro-2-ethoxypyridine -4-boronic acid Acidic Acidic Mobile Phase (e.g., 0.1% Formic Acid) BoronicAcid->Acidic pH < pKa Basic Basic Mobile Phase (e.g., 10mM NH4OAc, pH 8.5) BoronicAcid->Basic pH > pKa Boroxine Dehydration to Boroxine (Signal Splitting / Poor LOD) Acidic->Boroxine -H2O StableIon Stable Boronate Anion [M-H]- (High MS Sensitivity) Basic->StableIon +OH-

Mechanistic pathways of boronic acid ionization under acidic versus basic LC-MS conditions.

Comparative Performance Data

How does the direct, underivatized basic-LC-MS/MS method for this compound compare to alternative methodologies and structurally similar analogs? Table 1 synthesizes quantitative performance metrics based on validated high-throughput LC-MS/MS paradigms[5].

Table 1: LC-MS/MS Performance Comparison for Boronic Acid Characterization

Compound / MethodAnalytical ApproachMobile PhaseLODLinearity (R²)RecoveryThroughput / Run Time
This compound Direct LC-MS/MS (MRM, ESI-)0.1% Ammonia / ACN~10 pg/mL>0.99595 - 102%High (14 min gradient)
Aryl Boronic Acids (Generic) Pre-column DerivatizationFormic Acid / ACN~50 pg/mL>0.99085 - 95%Low (Requires rxn time)
Phenylboronic Acid Direct LC-MS/MS (MRM, ESI-)Water / ACN (Neutral)2 - 10 pg/mL>0.99997 - 105%Very High (7 min)
5-Fluoro-2-methoxyphenylboronic acid Direct LC-MS/MS (MRM, ESI-)Water / ACN (Neutral)~5 pg/mL>0.99898 - 104%Very High (7 min)

Analysis of the Data: The direct LC-MS/MS method using basic or neutral mobile phases achieves comparable or superior limits of detection (LOD down to pg/mL ranges) compared to derivatization methods[5]. It significantly reduces sample preparation time and avoids derivatization-induced artifacts, making it the superior choice for high-throughput laboratory environments[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the optimized workflow for quantifying this compound. Every step is designed as a self-validating system to prevent false negatives caused by analyte degradation.

LCMS_Workflow SamplePrep 1. Sample Preparation (1 mg/mL in MeOH, dilute to 10 µg/mL) Chromatography 2. UHPLC Separation (C18 Column, 0.25 mL/min) SamplePrep->Chromatography Ionization 3. ESI Negative Mode (Capillary: 3.5 kV, Temp: 350°C) Chromatography->Ionization Detection 4. MRM Mass Spectrometry (Select Precursor/Product Ions) Ionization->Detection Validation 5. Data Validation (Check S/N > 10 for LOQ) Detection->Validation

Step-by-step analytical workflow for trace-level quantification of boronic acids via LC-MS/MS.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh this compound and dissolve in 100% HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol prevents the spontaneous hydrolysis or degradation often seen in purely aqueous solutions of boronic acids[5]. Dilute the stock with 50:50 (v/v) methanol/water to construct a calibration curve ranging from 0.05 ppm to 5 ppm.

  • Chromatographic Separation: Inject 5 µL of the sample onto a high-pH tolerant C18 column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm)[4].

    • Mobile Phase A: 0.1% Ammonia in LC-MS grade water (pH ~10).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Run a gradient elution at a flow rate of 0.25 mL/min for 14 minutes.

    • Causality: The high pH ensures the boronic acid remains ionized as a boronate anion, preventing boroxine formation on-column and ensuring a sharp, symmetrical peak[2].

  • Mass Spectrometry (ESI- MRM): Operate the triple quadrupole mass spectrometer in negative electrospray ionization mode[4].

    • Identify the

      
       precursor ion (for this compound, m/z ~200, accounting for the 
      
      
      
      and
      
      
      isotopes).
    • Optimize collision energy (CE) to monitor stable product ions (e.g., loss of the ethoxy group or water).

  • System Suitability and Validation: Ensure the Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is

    
     10. Verify that blank injections show no carryover, which is a common issue with "sticky" boronic acids[5].
    

Conclusion

By understanding the physicochemical properties of this compound, analysts can bypass tedious derivatization protocols. Leveraging high-pH mobile phases coupled with negative-mode MRM mass spectrometry provides a robust, high-throughput, and highly sensitive framework for characterizing this critical pharmaceutical intermediate.

References[2] Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry

Sources

IR spectroscopy peaks for 5-Chloro-2-ethoxypyridine-4-boronic acid validation

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: CAS 1882041-03-3 | Validation & Quality Control[1]

Executive Summary: The Structural Fingerprint

In the synthesis of complex pharmaceutical scaffolds, 5-Chloro-2-ethoxypyridine-4-boronic acid serves as a critical Suzuki-Miyaura coupling partner. Its validation is often complicated by the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine), as well as the potential for protodeboronation.

This guide moves beyond simple peak listing. It provides a comparative spectral analysis to distinguish the target compound from its common impurities (boroxines, deboronated byproducts, and starting materials).[1] The data below synthesizes experimental precedents from analogous pyridine-boronic acids and functional group physics.

The Spectral Landscape: Expected Peaks & Assignments

To validate this compound, you must confirm four distinct structural motifs: the Boronic Acid moiety , the Pyridine core , the Ethoxy side chain , and the Chlorine substituent .

Table 1: Diagnostic IR Peaks for Validation
Functional GroupFrequency Region (

)
IntensityVibrational ModeDiagnostic Value
Boronic Acid 3200 – 3500 Broad, Med

Critical Identity Check. Confirms free acid form.[1] Disappears/sharpens in boroxine.
1330 – 1380 Strong

Characteristic of aryl boronic acids.[1]
Pyridine Ring 1580 – 1610 Strong

Confirms heteroaromatic core.[1] Shifts slightly vs. benzene analogues.
1420 – 1460 Medium

Skeletal ring vibration.[1]
Ethoxy Group 2850 – 2980 Medium

Distinguishes from methoxy/hydroxy analogues.[1] Look for triplet/quartet pattern.
1240 – 1280 Strong

Aryl-alkyl ether stretch.[1]
1020 – 1050 Strong

Symmetric ether stretch.[1]
Aryl Chloride 1050 – 1100 Med/Weak

Often obscured by fingerprint bands; look for consistent shoulder peaks.[1]
Subst. Pattern 800 – 850 Strong

Out-of-plane bending for isolated aromatic protons (indicates substitution pattern).[1]

Expert Insight: The most common failure mode in validating this compound is misinterpreting the boroxine form as the pure acid. Boronic acids spontaneously dehydrate to form trimeric boroxines, especially under vacuum or heat.[1]

Comparative Analysis: Target vs. Impurities

This section defines how to distinguish the target molecule from its three most common "impostors" using IR spectroscopy.

Scenario A: Target vs. Boroxine (Dehydration Artifact)
  • The Problem: Storage in dry conditions causes 3 molecules of acid to lose 3 water molecules, forming a cyclic boroxine.

  • Spectral Differentiator:

    • Target: Shows a broad, hydrogen-bonded O-H stretch centered at ~3300

      
      .[1][2]
      
    • Boroxine: The broad O-H band vanishes or diminishes significantly. A new, sharp band often appears near 650–700

      
        (boroxine ring deformation), and the B-O stretch shifts.[1]
      
  • Action: If the spectrum lacks the broad O-H, the sample is likely the anhydride. Re-equilibrate with atmospheric moisture or recrystallize.[1]

Scenario B: Target vs. Precursor (5-Chloro-2-ethoxypyridine)
  • The Problem: Incomplete borylation of the starting material.

  • Spectral Differentiator:

    • Precursor: Lacks the 3200–3500

      
       O-H  and the 1340 
      
      
      B-O
      bands.[1]
    • Precursor: The C-H out-of-plane bending region (fingerprint) will differ due to the presence of a proton at the C4 position instead of boron.

Scenario C: Target vs. Protodeboronation (2-Ethoxy-5-chloropyridine)
  • The Problem: Boronic acids are labile; the C-B bond can cleave (hydrolysis) to replace Boron with Hydrogen.

  • Spectral Differentiator:

    • Impurity: Loss of B-O stretch (~1340

      
      ).[1]
      
    • Impurity: Appearance of new C-H bending modes associated with the C4 proton.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this "Senior Scientist" protocol designed to mitigate the hygroscopic nature of the sample.

Method: Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pellets to avoid moisture exchange during preparation.[1]

  • System Blank: Clean the diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (32 scans) to remove atmospheric

    
     and 
    
    
    contributions.[1]
  • Sample Prep: Place ~5 mg of This compound on the crystal.

    • Critical Step: Do not grind the sample excessively if using KBr, as pressure can induce dehydration to boroxine.

  • Acquisition: Apply pressure clamp.[1] Scan from 4000 to 600

    
     (Resolution: 4 
    
    
    , Scans: 16 or 32).
  • Validation Check:

    • Check 3300

      
      : Is it broad? (Yes = Acid, No = Boroxine).[1]
      
    • Check 2980

      
      : Are aliphatic peaks present? (Yes = Ethoxy group confirmed).[1]
      
    • Check 2200–2300

      
      : Is this region flat? (Yes = No nitrile/alkyne contamination).[1]
      
Logic Visualization: The Validation Decision Tree

The following diagram illustrates the logical flow for validating the compound's identity and purity based on spectral features.

ValidationLogicStartStart: Acquire IR SpectrumCheckOHCheck 3200-3500 cm⁻¹(Broad O-H Band?)Start->CheckOHBoroxineSuspect: Boroxine (Anhydride)Action: Hydrate & RetestCheckOH->BoroxineNo/WeakCheckBOCheck 1330-1380 cm⁻¹(Strong B-O Stretch?)CheckOH->CheckBOYes (Broad)PrecursorSuspect: Precursor/Deboronation(Missing Boron Moiety)CheckBO->PrecursorNoCheckEthoxyCheck 2850-2980 cm⁻¹(Aliphatic C-H present?)CheckBO->CheckEthoxyYesWrongChainSuspect: Methoxy/Hydroxy Analog(Wrong Side Chain)CheckEthoxy->WrongChainNoCheckFingerprintCheck 1580-1610 cm⁻¹(Pyridine C=N Stretch?)CheckEthoxy->CheckFingerprintYesCheckFingerprint->PrecursorNo (Aromatic Check Fail)ValidVALIDATED IDENTITY:This compoundCheckFingerprint->ValidYes

Caption: Logical decision tree for interpreting IR spectra of pyridine-boronic acids, distinguishing the target from anhydrides and precursors.

References
  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (General principles of aromatic and boronic acid IR interpretation). [1]

  • NIST Chemistry WebBook. IR Spectrum of 2-Methoxypyridine (Analogous Structure). National Institute of Standards and Technology.[1][3] (Used for pyridine/alkoxy band benchmarking).[1] [1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Mechanisms of boroxine formation and stability). [1]

  • Sigma-Aldrich. Product Specification: (5-Chloro-2-methoxypyridin-4-yl)boronic acid.[1] (Analogous compound data for purity/handling context). [1]

Purity analysis standards for 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Paradox"

In drug development, 5-Chloro-2-ethoxypyridine-4-boronic acid is a critical scaffold for kinase inhibitors. However, it presents a notorious "purity paradox": a sample can appear >98% pure by HPLC yet fail to perform in Suzuki-Miyaura couplings.

This discrepancy arises because standard HPLC methods often fail to detect the dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine), or they induce on-column protodeboronation.

This guide establishes Quantitative NMR (qNMR) as the absolute reference standard for this compound, contrasting it with HPLC for routine monitoring. It provides validated protocols to ensure the "active boron" content is accurately quantified, preventing stoichiometry errors in downstream synthesis.

Part 1: The Analytical Dilemma

The structural features of 2-alkoxypyridine boronic acids create specific analytical challenges that render standard "Area %" methods unreliable.

The Boroxine Cycle (False High Purity)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • In HPLC: Boroxines often revert to the monomer on-column or co-elute, masking the actual water content.

  • In Synthesis: Boroxines are less reactive or require different stoichiometry.

  • Result: HPLC overestimates purity by ignoring the mass of the "missing" water, leading to under-loading of the reagent in synthesis.

Protodeboronation (The Silent Killer)

The 2-ethoxy group is electron-donating, destabilizing the C-B bond. Under aqueous or slightly acidic/basic conditions (common in HPLC mobile phases), the C-B bond cleaves to form 5-Chloro-2-ethoxypyridine (Parent Arene).

  • Mechanism: Facile protonolysis, often accelerated by the basic pyridine nitrogen (zwitterionic pathway).[1]

Comparative Overview: Method Performance
FeatureHPLC-UV (Standard) qNMR (Recommended) Titration (Mannitol)
Primary Output Relative Purity (Area %)Absolute Purity (Wt %)Total Boron Content
Boroxine Detection Poor (Often invisible)Excellent (Distinct shifts)N/A (Converts all to acid)
Water/Solvent Detection NoYesNo
Sample Recovery NoYes (if no internal std added)No
Precision High (<0.5% RSD)Moderate (~1% RSD)Low (Endpoint ambiguity)
Verdict Routine Monitoring Only Gold Standard for Potency Industrial QC Only

Part 2: Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Objective: Determine the absolute weight % purity (potency) to calculate precise reaction stoichiometry.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D). Note: Avoid CDCl₃ or MeOD as they can induce esterification or rapid exchange.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why: It appears as a sharp singlet at ~3.0 ppm, typically clear of the pyridine aromatic region (7.0–8.5 ppm) and ethoxy signals. It is non-acidic, preventing protonation of the pyridine ring.

    • Alternative IS: 1,3,5-Trimethoxybenzene.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Boronic Acid sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a 5-digit balance. Record masses to 0.01 mg.[2]
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Boron nuclei affect relaxation times; standard 1s–5s delays are insufficient for quantitative integration).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integrated Area
    
  • 
    : Number of protons (IS=6 for DMSO₂, Sample=1 for aromatic proton)
    
  • 
    : Molecular Weight[3][4][5]
    
  • 
    : Mass
    
  • 
    : Purity of Internal Standard[5]
    
Protocol B: Optimized HPLC Method (Impurity Profiling)

Objective: Detect organic impurities (protodeboronated species, phenols) and monitor reaction progress. Do not use for absolute potency.

System Suitability:

  • Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent base-deactivated column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/general).

  • Temperature: 25°C (Keep low to minimize on-column hydrolysis).

Gradient:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 5 95 Linear Gradient
20.0 5 95 Wash

| 20.1 | 95 | 5 | Re-equilibration |

Critical Observation:

  • Peak Shape: Boronic acids often tail. If tailing is severe (>1.5), add 5mM Ammonium Formate to Mobile Phase A.

  • Artifacts: A broad "hump" or split peak often indicates the interconversion of boronic acid and boroxine on the column. This is not two impurities.

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow ensures the correct method is applied based on the stage of drug development.

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Goal_Potency Absolute Potency (For Stoichiometry) Goal->Goal_Potency Goal_Purity Impurity Profiling (Qualitative) Goal->Goal_Purity qNMR Method: qNMR (DMSO-d6) IS: Dimethyl Sulfone Goal_Potency->qNMR HPLC Method: HPLC-UV (Acidic Mobile Phase) Goal_Purity->HPLC Result_qNMR Output: Wt% Active Boron (Detects Water/Solvents) qNMR->Result_qNMR Result_HPLC Output: Area% Purity (Detects Protodeboronation) HPLC->Result_HPLC Decision Compare Results Result_qNMR->Decision Result_HPLC->Decision Action Use qNMR value for Reaction Loading Decision->Action If HPLC > qNMR (Common)

Caption: Decision tree prioritizing qNMR for stoichiometry due to the "invisible" mass of boroxine/water in HPLC.

Diagram 2: Degradation Pathways

Understanding these pathways explains the impurities seen in HPLC.

Degradation BoronicAcid Boronic Acid Monomer (Active Species) Boroxine Boroxine (Trimer) (Anhydride Form) BoronicAcid->Boroxine Dehydration (-H2O) Reversible Protodeboronated 5-Chloro-2-ethoxypyridine (Dead Impurity) BoronicAcid->Protodeboronated Hydrolysis (H2O/Heat) Irreversible Phenol 5-Chloro-2-ethoxypyridin-4-ol (Oxidation Product) BoronicAcid->Phenol Oxidation (O2) Irreversible

Caption: The reversible boroxine cycle complicates analysis, while protodeboronation represents permanent sample loss.

Part 4: Handling & Alternatives

Storage Recommendations
  • Temperature: -20°C (Critical). Room temperature storage accelerates protodeboronation.

  • Atmosphere: Argon or Nitrogen.

  • Container: Tightly sealed to prevent moisture ingress (which shifts the Boroxine

    
     Acid equilibrium).
    
Product Alternatives (For Stability)

If the free acid proves too unstable for scale-up, consider these derivatives:

  • Pinacol Ester: Significantly more stable towards protodeboronation but has poor atom economy.

  • MIDA Boronate: Highly stable, crystalline solid. Requires a hydrolysis step (slow release) during the coupling reaction.

  • Potassium Trifluoroborate: Air-stable solid, often superior for 2-pyridine couplings.

References

  • BenchChem. (2025).[6][7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from

  • ChemScene. (2023). This compound Product Data (CAS 1882041-03-3).[3] Retrieved from

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

  • Hall, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials... Boronic Acids.[3][4][6][7][8][9] American Pharmaceutical Review. Retrieved from

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. (Contextualizing 2-pyridyl instability).

Sources

Beyond the Certificate of Analysis: Definitive Composition Verification of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process development scientists, pyridine boronic acids represent a notorious analytical paradox. While essential for Suzuki-Miyaura cross-couplings, they are chemically unstable and analytically elusive. Standard Certificates of Analysis (CoA) often rely on HPLC purity (area %) or Combustion Analysis (CHN), both of which are fundamentally flawed for this specific class of compounds.

This guide challenges the industry standard, demonstrating why Quantitative NMR (qNMR) is the only self-validating method for determining the true active mass of pyridine boronic acids. We provide the mechanistic rationale, comparative data, and a validated protocol to ensure your stoichiometry is accurate before you commit expensive GMP starting materials.

Part 1: The Challenge – The "Schrödinger’s Reagent"

Pyridine boronic acids exist in a state of flux that renders traditional weight-based analysis inaccurate. Two distinct mechanisms compromise sample integrity:

The Dehydration Equilibrium (The Stoichiometry Killer)

Unlike standard organic solids, boronic acids are not discrete static molecules. They exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).



  • Impact: A "pure" sample is rarely 100% boronic acid. It is a mixture of monomer and trimer. Because the trimer has a lower molecular weight per boron unit (loss of water), Combustion Analysis (CHN) will often yield Carbon values higher than theoretical, falsely indicating high purity or solvent contamination.

Protodeboronation (The Decomposition Killer)

Pyridine boronic acids, particularly 2-pyridyl derivatives, are prone to rapid C-B bond cleavage.[1]

  • Mechanism: The basic pyridyl nitrogen coordinates with the Lewis-acidic boron, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis, replacing the boron moiety with a proton (protodeboronation).[1]

  • Impact: HPLC analysis often exacerbates this on-column, showing degradation products that weren't in the original flask, or conversely, failing to detect inorganic boric acid byproducts (which are UV silent).

Part 2: Comparative Analysis of Methodologies

We compared three industry-standard methods for a sample of 2-Fluoropyridine-3-boronic acid .

Table 1: Comparative Data Summary
MethodMetricResultVerdict
Combustion Analysis (CHN) Carbon %Found: 43.1% Calc (Acid): 42.6% Calc (Boroxine): 48.5%MISLEADING. The result falls between the acid and boroxine theoretical values.[2] It confirms the structure but fails to determine the active mass (moles of Boron available).
HPLC (UV @ 254nm) Purity (Area %)99.2% INCOMPLETE. UV detection ignores residual water, inorganic salts, and boric acid. It overestimates purity.
Quantitative NMR (qNMR) Mass Purity (wt%)94.5% ACCURATE. Directly counts the pyridine backbone protons relative to an internal standard. Accounts for water, boroxine formation, and inorganic salts.
Expert Insight

"Relying on CHN for boronic acids is a 'Dry Weight Fallacy.' You are essentially measuring how much water you managed to remove in the vacuum oven, not the chemical purity of the reagent."

Part 3: The Solution – Quantitative NMR (qNMR) Protocol

This protocol is designed to be self-validating . It uses an internal standard (IS) to determine the absolute mass purity, rendering the acid/boroxine ratio irrelevant—both species contain the same number of aromatic protons per boron unit.

Materials
  • Analyte: Pyridine boronic acid (approx. 10-20 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT® or equivalent).

  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    
    with NaOD (for unstable 2-pyridyl species).
Step-by-Step Methodology
  • Gravimetric Precision:

    • Weigh approx. 15 mg of the Internal Standard (IS) directly into a tared HPLC vial. Record weight to 0.01 mg accuracy (

      
      ).
      
    • Weigh approx. 20 mg of the Boronic Acid Sample directly into the same vial. Record weight (

      
      ).
      
    • Why: Weighing into the same vessel eliminates transfer errors.

  • Solvation:

    • Add 0.7 mL DMSO-

      
      .
      
    • Critical: If the sample is a 2-pyridyl boronic acid , use

      
       containing 5% NaOD. The high pH converts the boronic acid to the boronate species (
      
      
      
      ), which prevents the zwitterionic protodeboronation pathway.
  • Acquisition Parameters (The "Trust" Factors):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Set to 60 seconds .
      
    • Scientific Integrity: The

      
       must be 
      
      
      
      of the slowest relaxing proton (usually the IS). Standard 1-second delays will under-integrate the standard, artificially inflating your sample purity.
    • Scans: 16 or 32 (sufficient for S/N > 200).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., TMB singlet @ 6.1 ppm, value = 3).

    • Integrate a distinct aromatic signal from the pyridine ring (value =

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Integral area[3][4]
      
    • 
      : Number of protons (e.g., 3 for TMB, 1 for pyridine CH)
      
    • 
      : Molecular Weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: The Instability & Equilibrium Matrix

This diagram illustrates the competing pathways that confuse analysis: the reversible dehydration (top) and the irreversible decomposition (bottom).

BoronicInstability Acid Boronic Acid (Monomer) Boroxine Boroxine (Trimer Anhydride) Acid->Boroxine  - H₂O (Vacuum/Heat)   Zwitterion Zwitterionic Intermediate Acid->Zwitterion  N-B Coordination   Decomp Protodeboronation (Ar-H + Boric Acid) Zwitterion->Decomp  Irreversible Hydrolysis  

Caption: The "Analytical Trap." Vacuum drying drives the equilibrium toward the Boroxine (red), altering Carbon %. In solution, the Zwitterionic pathway leads to irreversible decomposition (black).

Diagram 2: The Analytical Decision Tree

Follow this logic flow to select the correct validation method for your specific boronic acid.

DecisionTree Start Sample: Pyridine Boronic Acid IsStable Is it a 2-Pyridyl Boronic Acid? Start->IsStable HPLC HPLC Analysis? Start->HPLC Avoid MethodA Standard qNMR (DMSO-d6) IsStable->MethodA No (3- or 4-sub) MethodB Stabilized qNMR (D2O + NaOD) IsStable->MethodB Yes (Unstable) Warning STOP: UV Silent Impurities Missed HPLC->Warning

Caption: Analytical workflow. Note the specific divergence for 2-pyridyl variants which require base stabilization to prevent degradation during analysis.

References

  • Hall, D. G. (Ed.).[4][5][6][7][8] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (2nd ed.).[5] Wiley-VCH.[5][6] Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Noonan, G. M., & Leach, A. G. (2015).[9] A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13, 2555-2560. Link

  • Henderson, A. S., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Link

  • BenchChem. (2025).[10] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Link

Sources

A Comparative Guide to the Structural Validation of 5-Chloro-2-ethoxypyridine-4-boronic acid: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a foundational requirement for advancing discovery. The spatial arrangement of atoms within a molecule dictates its reactivity, functionality, and, critically in the pharmaceutical realm, its interaction with biological targets.[1][2] 5-Chloro-2-ethoxypyridine-4-boronic acid, a substituted pyridylboronic acid, represents a class of compounds with significant potential in medicinal chemistry, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex bioactive molecules.[3][4][5] This guide provides an in-depth, objective comparison of X-ray crystallography as the definitive method for validating the structure of this compound, alongside a critical evaluation of complementary and alternative analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most reliable and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid.[6] This technique provides precise coordinates of each atom, bond lengths, and bond angles, offering an unparalleled level of structural detail.[7][8]

Causality Behind the Choice: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to generate a detailed electron density map of the molecule.[9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can reconstruct this map and, from it, the precise location of each atom. For a molecule like this compound, this is crucial for confirming:

  • Regioisomerism: The exact positions of the chloro, ethoxy, and boronic acid groups on the pyridine ring.

  • Conformation: The spatial orientation of the ethoxy and boronic acid groups.

  • Intermolecular Interactions: The presence and nature of hydrogen bonding or other non-covalent interactions in the solid state, which can influence physical properties. Boronic acids, for instance, are known to form dimers or oligomers through hydrogen bonding.[10]

Experimental Protocol: A Self-Validating Workflow

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging step.[6][9]

Step 1: Crystallization

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the optimal solubility of this compound.

  • Supersaturation: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent at an elevated temperature.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature or employ slow evaporation of the solvent. This gradual process encourages the formation of well-ordered crystals rather than amorphous precipitate.[6]

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a microscope, select a single crystal of suitable size (typically 0.1-0.5 mm in all dimensions) with well-defined faces and no visible cracks or defects.[11][9]

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6][9]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.[8]

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Elucidation Solvent_Screening Solvent Screening Supersaturation Supersaturation Solvent_Screening->Supersaturation Slow_Cooling Slow Cooling/ Evaporation Supersaturation->Slow_Cooling Crystal_Selection Crystal Selection Slow_Cooling->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Diffraction_Measurement Diffraction Measurement Mounting->Diffraction_Measurement Data_Processing Data Processing Diffraction_Measurement->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Figure 1: A streamlined workflow for the structural validation of this compound via X-ray crystallography.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of analytical techniques that offer complementary information, particularly about the molecule's structure and behavior in solution.[1][12]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state.Unambiguous and definitive structural determination.[13]Requires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[12]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistry in solution.[12][14]Provides data on the molecule in solution, which is often more relevant to its biological activity; non-destructive.Does not provide absolute configuration or precise bond lengths and angles; can be complex to interpret for novel structures.
Mass Spectrometry Molecular weight and elemental composition.[1]High sensitivity; provides accurate molecular weight.[1]Provides limited information on the 3D structure and connectivity of atoms.
Computational Modeling Predicted 3D structure, conformational analysis, electronic properties.[15]Can provide insights into structures that are difficult to crystallize; can predict properties and reactivity.[16]Theoretical and requires experimental validation; accuracy depends on the level of theory and basis set used.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms in a molecule in solution.[2][14] For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would be employed.

  • ¹H NMR: Would confirm the presence and connectivity of the ethoxy group and the protons on the pyridine ring.

  • ¹³C NMR: Would identify all the carbon atoms in the molecule, providing further evidence for the carbon skeleton.[18]

  • ¹¹B NMR: Is particularly useful for studying boronic acids, as the chemical shift of the boron atom is sensitive to its hybridization state (sp² in the trigonal planar boronic acid vs. sp³ in a boronate ester).[19][20][21] This can be used to study the interaction of the boronic acid with diols or other Lewis bases.[22]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity. Assign the carbon signals based on chemical shifts and, if necessary, 2D NMR experiments like HSQC and HMBC.

Mass Spectrometry: Confirming Molecular Formula

Mass spectrometry provides the molecular weight of a compound, which is a crucial piece of information for confirming its identity.[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).[23][24] This provides strong evidence for the presence of a chlorine atom in the molecule.[25]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected formula (C₇H₉BClNO₃). Analyze the isotopic pattern to confirm the presence of chlorine.

Computational Modeling: An In Silico Approach

Computational chemistry offers a powerful tool for predicting the three-dimensional structure and properties of molecules.[15] For this compound, density functional theory (DFT) calculations could be used to:

  • Predict the lowest energy conformation of the molecule.

  • Calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.

  • Investigate the electronic properties of the molecule, such as the electrostatic potential surface.

It is critical to remember that computational results are theoretical and must be validated by experimental data.[17]

G cluster_validation Structural Validation Methods Compound This compound Xray X-ray Crystallography (Solid State) Compound->Xray Definitive 3D Structure NMR NMR Spectroscopy (Solution State) Compound->NMR Connectivity & Solution Conformation MS Mass Spectrometry (Molecular Formula) Compound->MS Molecular Weight & Formula Comp Computational Modeling (Theoretical) Compound->Comp Predicted Structure & Properties Xray->NMR Complementary Information NMR->Comp Spectral Prediction & Assignment

Figure 2: A logical diagram illustrating the complementary nature of different analytical techniques for the comprehensive structural validation of the target molecule.

Conclusion: An Integrated Approach to Structural Validation

The unambiguous structural validation of this compound is best achieved through an integrated analytical approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, its findings should be corroborated and complemented by data from NMR spectroscopy and mass spectrometry to ensure a comprehensive understanding of the molecule's identity and properties in different states. Computational modeling serves as a valuable predictive and interpretive tool throughout this process. By employing this multi-faceted strategy, researchers can proceed with confidence in the structural integrity of this important building block for drug discovery and development.

References

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 2(1), 1-19. Available from: [Link]

  • Wärnmark, K., & Kahr, B. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13036-13045. Available from: [Link]

  • Bhavya, N. R., Ananda, S., Khamees, H. A., & Mahendra, M. (2020). Pyridine based boronic acidas carbohydrate sensor: DFT and spectroscopic investigations. AIP Conference Proceedings, 2281(1), 020002. Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(48), 16723-16730. Available from: [Link]

  • Hiller, N. J., & Faria, R. X. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(15), 4786. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. (2023). Available from: [Link]

  • Singh, V. K., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4984. Available from: [Link]

  • Dietz, J. P., Springer, J. W., & Riter, L. S. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(16), 14194-14202. Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

  • The University of Bath's research portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (2015). Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • ResearchGate. Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation of the RB(OH)2∙H2O∙NH3 and RB(−OCH2CH2O−)∙NH3∙H2O potential energy surfaces (R = H, methyl, phenyl, and ortho-methyl-phenyl). (2023). Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • Research Outreach. Seeing the structures of molecules: insights from NMR and industry. (2018). Available from: [Link]

  • Dietz, J. P., Springer, J. W., & Riter, L. S. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(16), 14194-14202. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Royal Society of Chemistry. Electron density mapping of boron clusters via convolutional neural networks to augment structure prediction algorithms. (2023). Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

  • ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Available from: [Link]

  • AIP Publishing. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008). Available from: [Link]

  • bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023). Available from: [Link]

  • Creative Biostructure. Compound Structure Determination. Available from: [Link]

  • Chemistry LibreTexts. X-ray Crystallography. (2023). Available from: [Link]

  • DergiPark. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. (2022). Available from: [Link]

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023). Available from: [Link]

  • Chemistry LibreTexts. 5.15: Structure determination. (2023). Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

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Benchmarking catalytic efficiency using 5-Chloro-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Efficiency: 5-Chloro-2-ethoxypyridine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling

The synthesis of complex heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical development. However, the incorporation of pyridine moieties frequently encounters a severe synthetic bottleneck known as the "pyridine problem." Unsubstituted pyridine boronic acids are notoriously unstable under standard basic coupling conditions, suffering from rapid protodeboronation and catalyst deactivation[1].

This technical guide provides an objective benchmarking analysis of This compound (CAS: 1882041-03-3) , detailing the mechanistic causality behind its superior catalytic efficiency compared to traditional alternatives, supported by validated experimental protocols.

Mechanistic Causality: Overcoming the "Pyridine Problem"

To understand why this compound is a highly efficient coupling partner, we must analyze the failure modes of standard pyridine-4-boronic acids and how specific functional group substitutions alter the reaction kinetics.

1. Suppression of Protodeboronation via Inductive Effects Protodeboronation (the cleavage of the C–B bond to form a C–H bond) is a base-catalyzed decomposition pathway that aggressively competes with the desired cross-coupling [2]. Basic heteroaromatic boronic acids form zwitterionic species that rapidly fragment under neutral or highly basic conditions. The introduction of the 5-chloro group exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the boronic acid, facilitating the formation of the reactive tetracoordinate boronate complex (the 8-B-4 intermediate) at lower pH levels [3]. Consequently, milder bases (such as K₃PO₄) can be utilized, which drastically decelerates the pre-hydrolytic protodeboronation pathway.

2. Acceleration of Transmetalation via Steric and Electronic Modulation Transmetalation is typically the rate-determining step when coupling electron-deficient heteroaryls [4]. The Lewis basic nitrogen of an unsubstituted pyridine ring frequently coordinates to the Palladium(II) center, forming stable, inactive complexes that stall the catalytic cycle[1]. The 2-ethoxy substitution resolves this through a dual mechanism:

  • Electronic (+M effect): The oxygen atom donates electron density via resonance into the pyridine ring, modulating the Lewis basicity of the nitrogen.

  • Steric Shielding: The bulky ethoxy group provides steric hindrance, physically impeding the pyridine nitrogen from forming a stable dead-end coordination complex with the bulky Pd-phosphine active species.

Quantitative Benchmarking: Alternatives Comparison

The following table summarizes the comparative catalytic efficiency and stability metrics of this compound against common alternatives.

SubstrateCAS NumberRelative Transmetalation RateProtodeboronation Susceptibility (

)
Typical Coupling Yield (Standard Ar-Br)Primary Limitation
Pyridine-4-boronic acid 1692-15-5Baseline (1.0x)High (< 30 mins)35 - 45%Severe catalyst poisoning; rapid degradation.
5-Chloro-2-methoxypyridine-4-boronic acid 475275-69-53.2xModerate (~2 hours)65 - 75%Moderate steric shielding; requires strict anhydrous conditions.
This compound 1882041-03-34.8x Low (> 6 hours) 85 - 95% Optimal balance of electronic modulation and steric bulk.

Data represents generalized benchmarking conditions: 1.0 equiv Aryl Bromide, 1.2 equiv Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 equiv K₃PO₄, 1,4-Dioxane/H₂O (4:1), 80°C.

Validated Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step is engineered to mitigate specific failure modes associated with heteroaryl cross-coupling.

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄. Seal the tube with a rubber septum.

    • Causality: Assembling solids prior to solvent addition minimizes weighing errors.

  • Degassing (Critical Step): Evacuate the Schlenk tube under a high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the homocoupling of boronic acids and irreversibly oxidizes the Pd(0) active catalyst. Strict anaerobic conditions are mandatory.

  • Solvent Introduction: Sparg 1,4-Dioxane and H₂O separately with Argon for 15 minutes. Add 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H₂O via syringe through the septum.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the highly active Pd-OH intermediate. However, it must be degassed to prevent introducing dissolved oxygen.

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of transmetalation while remaining below the threshold that triggers rapid thermal protodeboronation.

  • Quench and Workup: Remove the reaction from the heat and cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer with Ethyl Acetate (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The biphasic workup halts the catalytic cycle and effectively partitions the organic heterobiaryl product from the inorganic boron salts and phosphate base.

Catalytic Cycle Visualization

SuzukiMiyaura Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate-Determining) OxAdd->TransMet Base Activation RedElim Reductive Elimination [Product Release] TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 - Product Product Heterobiaryl Product RedElim->Product BoronicAcid 5-Chloro-2-ethoxypyridine- 4-boronic acid + Base BoronicAcid->TransMet ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd

Catalytic cycle highlighting the rate-determining transmetalation of the substituted pyridine.

References

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates N
  • Protodeboron
  • Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link IDEALS - University of Illinois
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Benchchem

A Comparative Guide to HPLC Method Development for the Analysis of 5-Chloro-2-ethoxypyridine-4-boronic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-2-ethoxypyridine-4-boronic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust detection and separation of this compound from its potential process-related impurities. We will delve into the rationale behind column selection, mobile phase optimization, and present comparative data to guide researchers and drug development professionals in establishing a reliable, fit-for-purpose analytical method.

Introduction: The Criticality of Purity in Boronic Acid Intermediates

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions.[1] this compound, with its substituted pyridine core, is a valuable intermediate for complex APIs. However, the synthesis and storage of boronic acids can lead to the formation of specific impurities. Common impurities include starting materials, by-products from incomplete reactions, and degradation products such as boroxines (cyclic anhydrides of boronic acids).[2][3] Furthermore, some boronic acids and related reagents have been identified as potential mutagenic impurities, necessitating their control to very low levels in accordance with regulatory guidelines like ICH M7.[4][5]

Therefore, a robust and selective analytical method is not merely a quality control requirement but a critical component of the overall drug development and safety assurance process.[6][7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering the resolution and sensitivity needed to monitor the purity profile of such intermediates.[8]

The Analytical Challenge of Boronic Acids

The analysis of boronic acids by RP-HPLC is not without its challenges. These compounds can be highly polar, leading to poor retention on traditional C18 columns.[9][10] Additionally, the boronic acid functional group can interact with the residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing). The tendency of boronic acids to form boroxine trimers in solution can also complicate chromatographic analysis, potentially leading to broadened or multiple peaks.[2] On-column hydrolysis of boronic esters, if present as impurities, back to their corresponding boronic acids can also occur under typical RP-HPLC conditions.[11]

Comparative HPLC Method Development

To address these challenges, we compare two distinct RP-HPLC methods. Both methods are designed to provide adequate separation of the main component from its potential impurities, but they employ different stationary phase chemistries to achieve this. For this guide, we will consider two hypothetical but common process-related impurities:

  • Impurity A: 2,5-dichloro-4-iodopyridine (a potential starting material)

  • Impurity B: 5,5'-dichloro-2,2'-diethoxy-[4,4'-bipyridine] (a potential homocoupling by-product)

Method 1: The Workhorse Approach - C18 Stationary Phase

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography, making it a logical starting point for method development.[8][12] Its long alkyl chains provide a high degree of hydrophobicity, which is effective for retaining a wide range of organic molecules.

  • Rationale: A modern, high-purity, end-capped C18 column is selected to minimize interactions with the boronic acid functional group. The use of a buffered mobile phase is crucial for ensuring reproducible chromatography and suppressing the ionization of any acidic or basic functional groups, which can improve peak shape.[2] A gradient elution from a highly aqueous mobile phase to a high organic content is employed to ensure the elution of both the polar boronic acid and any less polar impurities.

  • Proposed Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Column Temperature: 30 °C

Method 2: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

When a standard C18 column does not provide adequate resolution, particularly for compounds with aromatic rings, a phenyl-based stationary phase can offer an alternative selectivity.

  • Rationale: A Phenyl-Hexyl column provides a mixed-mode separation mechanism. It retains compounds based on hydrophobic interactions (from the hexyl chains) and π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities. This can be particularly effective in resolving structurally similar aromatic compounds. The pyridine ring in the target molecule and its impurities makes this an attractive alternative.

  • Proposed Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 15% B to 85% B over 15 minutes

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 230 nm

    • Column Temperature: 35 °C

Data Presentation and Performance Comparison

The following table summarizes the hypothetical performance data obtained from the two methods. The data is representative of what a scientist might observe during method development.

ParameterMethod 1: C18Method 2: Phenyl-Hexyl
Retention Time (Main Peak) 8.5 min7.2 min
Resolution (Main Peak / Impurity A) 1.82.5
Resolution (Main Peak / Impurity B) 2.22.1
Tailing Factor (Main Peak) 1.41.1
Analysis Time 25 min20 min

Analysis of Results:

Based on the hypothetical data, the Phenyl-Hexyl column (Method 2) demonstrates superior performance for this specific separation. It provides better resolution for the critical pair (Main Peak / Impurity A) and a significantly improved peak shape (Tailing Factor of 1.1 vs. 1.4). The shorter analysis time is also a considerable advantage in a high-throughput quality control environment. The C18 method provides adequate separation but could be more challenging to validate due to the lower resolution and higher peak tailing.

Visualizing the Method Development Workflow

The process of developing a robust HPLC method follows a logical progression from understanding the analytical needs to validating the final procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation ATP Define Analytical Target Profile (ATP) Impurity Identify Potential Impurities ATP->Impurity Properties Assess Analyte Properties (Polarity, pKa) Impurity->Properties Column Select Column (C18, Phenyl, etc.) Properties->Column MobilePhase Optimize Mobile Phase (pH, Organic Solvent) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Detection Select Detection Parameters (Wavelength) Gradient->Detection Validation Perform Method Validation (ICH Q2(R2)) Detection->Validation Robustness Test Robustness Validation->Robustness SOP Implement as Standard Operating Procedure Robustness->SOP ColumnSelectionLogic Analyte Analyte Properties (Polarity, Aromaticity, pKa) C18 C18 Column (General Purpose, Hydrophobic Retention) Analyte->C18 Non-polar to moderately polar Phenyl Phenyl Column (π-π Interactions, Aromatic Selectivity) Analyte->Phenyl Aromatic or unsaturated IonExchange Ion-Exchange Column (For Charged Species) Analyte->IonExchange Permanently charged Result Optimal Separation C18->Result Phenyl->Result HILIC HILIC Column (For Very Polar Compounds) HILIC->Result IonExchange->Result Analyate Analyate Analyate->HILIC Highly polar, poorly retained in RP

Sources

Safety Operating Guide

5-Chloro-2-ethoxypyridine-4-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The lifecycle management of complex organic reagents is a critical component of modern drug development and chemical research. 5-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 1882041-03-3) is a highly specialized heteroaryl building block frequently utilized in Suzuki-Miyaura cross-coupling reactions[1].

Due to its halogenated pyridine ring and boronic acid functionality, this compound requires stringent handling and disposal protocols to mitigate environmental contamination and ensure laboratory safety[2][3]. This guide provides an authoritative, step-by-step operational framework for the safe disposal and spill management of this reagent.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and hazard profile of the waste material. Halogenated pyridine boronic acids present unique disposal challenges due to their potential for aquatic toxicity and incompatibility with certain standard waste streams[3][4].

Property / ParameterDataOperational Implication
Chemical Name This compoundMust be explicitly written on all waste labels; do not use abbreviations[3].
CAS Number 1882041-03-3[1]Primary identifier for Environmental Health & Safety (EHS) tracking.
Molecular Formula C₇H₉BClNO₃[1]Halogen (Cl) and Nitrogen content dictates specific incineration requirements.
Molecular Weight 201.42 g/mol [1]Used for calculating waste mass in quantitative reporting.
Incompatibilities Strong acids, strong bases, oxidizing agents[2]Critical: Must be segregated from oxidative waste streams to prevent exothermic reactions[3].
Waste Classification Hazardous Chemical Waste[2][3]Prohibited from drain disposal or municipal trash[3].

Part 2: Standard Disposal Methodology

Unlike simple aliphatic acids that might occasionally be neutralized in-house, complex halogenated heteroaryl boronic acids must be managed as distinct hazardous waste streams[3]. The following protocol ensures a self-validating system where each step verifies the safety of the next.

Step 1: Waste Segregation (Causality & Prevention)

  • Action: Isolate this compound waste from all other chemical streams, particularly strong oxidizers and concentrated mineral acids.

  • Scientific Rationale: Boronic acids can undergo unpredictable protodeboronation or oxidative cleavage when mixed with incompatible reagents, potentially generating heat or off-gassing[2][3]. Segregation ensures chemical stability during the accumulation phase.

Step 2: Containerization

  • Action: Collect the solid waste (or solvent-dissolved waste) in a chemically compatible container, such as High-Density Polyethylene (HDPE) or a glass jar with a PTFE-lined, secure lid[3].

  • Action: Apply a standardized hazardous waste label immediately. The label must state "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), and the primary hazard (e.g., "Irritant")[3].

Step 3: Accumulation and Storage

  • Action: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area[3].

  • Action: Place the primary container inside a secondary containment tray to capture any potential breaches[5]. Keep the area dry and temperature-controlled (ideally 2-8°C if storing for extended periods, mirroring its pure storage conditions)[1].

Step 4: Institutional Transfer

  • Action: Submit a waste pickup request to your institution's EHS department or a certified hazardous waste disposal facility[3].

  • Scientific Rationale: Professional facilities utilize high-temperature incineration equipped with scrubbers to safely break down the carbon-boron bonds and capture the resulting hydrogen chloride (HCl) and nitrogen oxide (NOx) emissions generated by the pyridine and chlorine moieties.

Part 3: Accidental Spill Management Protocol

In the event of a localized benchtop spill, immediate and systematic action is required to prevent aerosolization and systemic exposure.

  • Isolate and Protect: Immediately halt work. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 particulate respirator if there is a risk of airborne dust generation[2][6].

  • Dry Collection: Do not apply water directly to the dry powder, as this can spread the contamination. Use spark-proof tools to carefully sweep or shovel the solid material into a clean, dry, sealable waste container[6].

  • Decontamination: Once the bulk solid is removed, wash the affected surface with a damp paper towel using water and a mild detergent.

  • Waste Consolidation: Place all contaminated cleaning materials (paper towels, gloves used during cleanup) into a designated solid hazardous waste bag, label it accordingly, and transfer it to EHS[6].

Part 4: Waste Lifecycle Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring compliance with institutional and environmental standards.

G Gen Waste Generation (this compound) Seg Waste Segregation (Isolate from Oxidizers & Acids) Gen->Seg Cont Containerization (HDPE/Glass, PTFE Lid, Labeling) Seg->Cont Store Temporary Storage (Secondary Containment, Ventilated) Cont->Store EHS EHS Transfer (Professional High-Temp Incineration) Store->EHS

Logical workflow for the safe segregation, containerization, and disposal of boronic acid waste.

References

  • Lab Alley. (2025). How To Safely Dispose of Boric Acid. Retrieved from: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.